DSP-2230
説明
Structure
3D Structure
特性
CAS番号 |
2512197-69-0 |
|---|---|
分子式 |
C20H20F3N5O2 |
分子量 |
419.4 g/mol |
IUPAC名 |
(2R)-2-[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide |
InChI |
InChI=1S/C20H20F3N5O2/c1-10(19(24)29)25-9-16-26-15-5-6-17(27-20(15)28(16)11-3-2-4-11)30-12-7-13(21)18(23)14(22)8-12/h5-8,10-11,25H,2-4,9H2,1H3,(H2,24,29)/t10-/m1/s1 |
InChIキー |
HHXCJIMPEJSJTG-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F |
正規SMILES |
CC(C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F |
製品の起源 |
United States |
Foundational & Exploratory
DSP-2230: A Technical Overview of a Novel Voltage-Gated Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSP-2230, also known as ANP-230, is an investigational small molecule designed as a selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are pivotal in the pain signaling pathway, making them attractive targets for the development of novel analgesics. This technical guide provides a comprehensive overview of the chemical structure, properties, and available preclinical and clinical data for this compound. It is intended to serve as a resource for researchers and professionals involved in pain research and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide |
| Synonyms | ANP-230, DSP2230 |
| CAS Number | 1233231-30-5 |
| Chemical Formula | C₂₀H₂₀F₃N₅O₂ |
| Molecular Weight | 419.41 g/mol |
| SMILES String | C--INVALID-LINK--NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F |
| Solubility | Soluble in DMSO |
Table 1: Chemical and Physicochemical Properties of this compound.
Pharmacological Properties and Mechanism of Action
This compound functions as a blocker of specific voltage-gated sodium channels that are predominantly expressed in peripheral sensory neurons and are crucial for the initiation and propagation of pain signals.
In Vitro Pharmacology
This compound has been shown to inhibit the sodium currents mediated by Nav1.7, Nav1.8, and Nav1.9 channels. The reported half-maximal inhibitory concentrations (IC₅₀) are presented in Table 2.
| Target | IC₅₀ (µM) |
| Nav1.7 | 7.1 |
| Nav1.8 | 11.4 |
| Nav1.9 | 6.7 |
Table 2: In Vitro Inhibitory Activity of this compound.[1][2]
Preclinical In Vivo Pharmacology
Preclinical studies in animal models of neuropathic pain have demonstrated the analgesic potential of this compound. In a mouse model of episodic pain syndrome, this compound has been shown to have an analgesic effect by reducing the hyperexcitability of dorsal root ganglion (DRG) neurons.[3] Furthermore, in other preclinical pain models, ANP-230 (this compound) has demonstrated broad analgesic efficacy with a favorable safety profile.[3] When co-administered with pregabalin (B1679071) or morphine, this compound potentiated their anti-allodynic effects.[3]
| Animal Model | Administration | Dosage Range (mg/kg) | Observed Effects |
| Mouse model of episodic pain | Not specified | Not specified | Analgesic effect, reduction of DRG neuron hyperexcitability.[3] |
| General preclinical pain models | Not specified | Not specified | Broad analgesic efficacy, favorable safety profile, potentiation of pregabalin and morphine effects.[3] |
Table 3: Summary of Preclinical In Vivo Efficacy of this compound.
Signaling Pathways
The analgesic effect of this compound is mediated through the blockade of Nav1.7, Nav1.8, and Nav1.9 channels in peripheral sensory neurons. This interference with sodium ion influx disrupts the normal process of action potential generation and propagation in response to noxious stimuli.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not publicly available and are likely proprietary. However, based on available information, the following outlines general procedures that would be employed.
In Vivo Formulation
For preclinical studies, this compound can be formulated for oral administration. A general protocol for preparing a solution for in vivo use is as follows:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
For a final solution, add the DMSO stock solution to a vehicle consisting of PEG300, Tween-80, and saline. For example, a vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]
-
The components should be mixed sequentially and thoroughly to ensure a clear solution. Sonication may be recommended to aid dissolution.[1]
Electrophysiological Analysis
The inhibitory effects of this compound on Nav channels are typically assessed using whole-cell patch-clamp electrophysiology on cells expressing the specific channel subtype (e.g., dorsal root ganglion neurons).
Clinical Development
This compound has been investigated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.
| Trial Identifier | Status | Phase | Study Title |
| ISRCTN80154838 | Completed | Phase 1 | A phase I, three part study, in healthy subjects to assess the safety, tolerability and pharmacokinetics of single and multiple doses of this compound, and the effect of the administration in the fed and fasted states on the pharmacokinetics of this compound.[4] |
| ISRCTN07951717 | Not specified | Phase 1 | A randomised, double-blind, placebo controlled, 4 way crossover, 2 part study investigating the pharmacodynamic effect of DSP 2230 using the ID capsaicin (B1668287) and UVB models in healthy male subjects, using pregabalin and ibuprofen (B1674241) lysine (B10760008) as positive controls.[5] |
| ISRCTN02543559 | Completed | Phase 1 | A phase 1 study to investigate the effect of single and repeated doses of this compound/placebo on renal function in healthy subjects.[6] |
| jRCT2061200046 | Recruiting | Phase 1/2 | An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain.[7] |
Table 4: Clinical Trials of this compound.
Conclusion
This compound is a promising investigational drug that targets key voltage-gated sodium channels involved in pain signaling. Its selectivity for Nav1.7, Nav1.8, and Nav1.9 offers the potential for a novel analgesic with an improved side-effect profile compared to existing treatments. While detailed experimental protocols and comprehensive clinical trial results are not yet fully available in the public domain, the existing data suggest that this compound warrants further investigation as a potential therapeutic for neuropathic pain. Continued research and clinical development will be crucial to fully elucidate its efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 4. isrctn.com [isrctn.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. isrctn.com [isrctn.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide: An In-Depth Technical Guide
An Overview of a Potent Soluble Epoxide Hydrolase Inhibitor
(2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide, also known as GSK2256294, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous signaling lipids, and its inhibition has been investigated for the treatment of various inflammatory and cardiovascular diseases. This technical guide provides a detailed overview of the synthesis of this complex molecule, intended for researchers, scientists, and drug development professionals.
Synthetic Strategy and Core Reactions
The synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide involves a multi-step sequence culminating in the formation of the imidazo[4,5-b]pyridine core, followed by the introduction of the side chains. A key final step involves a reductive amination to couple the heterocyclic core with the chiral amino acid amide fragment.
The overall synthetic workflow can be visualized as the preparation of two key intermediates followed by their coupling and final deprotection steps.
Experimental Protocols
The following sections detail the experimental procedures for the key transformations in the synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide.
Part 1: Synthesis of the Imidazo[4,5-b]pyridine Core
Step 1: Synthesis of 3-Nitro-5-(3,4,5-trifluorophenoxy)pyridin-2-amine
To a solution of 5-chloro-3-nitropyridin-2-amine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), is added 3,4,5-trifluorophenol and a base, for example, potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent.
| Reagent/Solvent | Molar Ratio (to starting amine) |
| 5-Chloro-3-nitropyridin-2-amine | 1.0 |
| 3,4,5-Trifluorophenol | 1.1 |
| Potassium Carbonate | 2.0 |
| DMF | - |
Step 2: Synthesis of 5-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine
The nitro group of 3-nitro-5-(3,4,5-trifluorophenoxy)pyridin-2-amine is reduced to an amine. This can be achieved through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere or by using a chemical reducing agent such as iron powder in acetic acid.
| Reagent | Molar Ratio (to nitro compound) |
| 3-Nitro-5-(3,4,5-trifluorophenoxy)pyridin-2-amine | 1.0 |
| Palladium on Carbon (10%) | catalytic |
| Hydrogen Gas | excess |
| or Iron Powder | 5.0 |
| Acetic Acid | - |
Step 3: Synthesis of N2-Cyclobutyl-5-(3,4,5-trifluorophenoxy)pyridine-2,3-diamine
The selective mono-N-arylation of the 2-amino group is achieved via a Buchwald-Hartwig amination. 5-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine is reacted with cyclobutylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).
| Reagent | Molar Ratio (to diamine) |
| 5-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine | 1.0 |
| Cyclobutylamine | 1.2 |
| Pd₂(dba)₃ | 0.02 |
| Xantphos | 0.04 |
| Cesium Carbonate | 2.0 |
Step 4: Synthesis of (3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl)methanol
The imidazo[4,5-b]pyridine ring is formed by reacting N2-cyclobutyl-5-(3,4,5-trifluorophenoxy)pyridine-2,3-diamine with a suitable C1 synthon. For the direct introduction of the hydroxymethyl group, glycolic acid can be used. The reaction is typically carried out at elevated temperatures in a high-boiling solvent or under dehydrating conditions.
Step 5: Synthesis of 3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine-2-carbaldehyde
The primary alcohol, (3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl)methanol, is oxidized to the corresponding aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol is employed to avoid over-oxidation to the carboxylic acid.
| Reagent | Molar Ratio (to alcohol) |
| (3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl)methanol | 1.0 |
| Dess-Martin Periodinane | 1.5 |
| Dichloromethane | - |
Part 2: Synthesis of the Side-Chain
Step 6: Synthesis of (S)-2-Aminopropanamide (L-Alaninamide)
L-Alanine is converted to its corresponding amide. This can be achieved by first protecting the amino group (e.g., with a Boc group), activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent like HATU), reacting with ammonia, and finally deprotecting the amino group. Alternatively, direct amidation methods can be employed.
Part 3: Final Assembly
Step 7: Synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide
The final step is a reductive amination between the aldehyde, 3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine-2-carbaldehyde, and (S)-2-aminopropanamide. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
| Reagent | Molar Ratio (to aldehyde) |
| 3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine-2-carbaldehyde | 1.0 |
| (S)-2-Aminopropanamide | 1.2 |
| Sodium Triacetoxyborohydride | 1.5 |
| Acetic Acid (catalytic) | - |
| Dichloroethane | - |
The final product is then purified by column chromatography or recrystallization to yield the desired compound with high purity.
Signaling Pathway and Mechanism of Action
GSK2256294 acts as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, GSK2256294 increases the levels of EETs, thereby potentiating their beneficial effects.
Conclusion
The synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide is a challenging but well-documented process. This guide provides a comprehensive overview of the synthetic route and key experimental procedures. Researchers and drug development professionals can use this information as a foundation for their own work in the field of sEH inhibitors and related therapeutic areas. Careful execution of each step and appropriate analytical characterization are crucial for obtaining the final compound with high purity and yield.
In-Depth Technical Guide: DSP-2230 (ANP-230) - A Novel Triple-Targeting Sodium Channel Blocker for Neuropathic Pain
CAS Number: 1233231-30-5
Synonyms: ANP-230
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and early clinical research on DSP-2230, a novel, orally active small molecule inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. This document consolidates available data on its mechanism of action, potency, and early clinical development for the treatment of neuropathic pain.
Core Concepts
This compound is a voltage-gated sodium channel blocker being investigated for the treatment of neuropathic pain.[1][2][3] Developed by Sumitomo Dainippon Pharma, and later by AlphaNavi Pharma, this compound has shown potential for significant analgesic effects without the central nervous system or cardiovascular side effects commonly associated with existing non-selective sodium channel blockers.[2][3] The therapeutic rationale for this compound is based on its ability to inhibit sodium channels that are key mediators of pain signals in the peripheral nervous system.[4]
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the activity of three key voltage-gated sodium channel subtypes that are predominantly expressed in peripheral sensory neurons: Nav1.7, Nav1.8, and Nav1.9.[4] These channels play a crucial role in the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. By blocking these channels, this compound reduces the influx of sodium ions, thereby dampening neuronal hyperexcitability and inhibiting the transmission of pain signals.[4]
Signaling Pathway of Nociception and Inhibition by this compound
In neuropathic pain states, peripheral nerve injury leads to the upregulation and sensitization of Nav1.7, Nav1.8, and Nav1.9 channels in dorsal root ganglion (DRG) neurons. This results in spontaneous ectopic discharges and a lowered threshold for action potential firing, contributing to the characteristic symptoms of allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain). This compound, by blocking these channels, directly counteracts this hyperexcitability.
Quantitative Data
This compound has demonstrated inhibitory activity against human Nav1.7, Nav1.8, and Nav1.9 channels with the following half-maximal inhibitory concentrations (IC50).
| Target Channel | IC50 (µM) |
| Nav1.7 | 7.1[4] |
| Nav1.8 | 11.4[4] |
| Nav1.9 | 6.7[4] |
Preclinical Research
In Vivo Efficacy in a Genetic Model of Neuropathic Pain
A key preclinical study investigated the effects of ANP-230 (this compound) in a mouse model of familial episodic pain syndrome carrying the R222S mutation in the Nav1.9 channel. This mutation leads to hyperexcitability of dorsal root ganglion neurons and increased pain sensitivity.
Experimental Protocols:
-
Animal Model: C57BL/6 wild-type and R222S mutant mice were used.[4] The R222S mutation in the Scn11a gene (encoding Nav1.9) recapitulates a human pain syndrome.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 3-30 mg/kg, once daily for 6 days.[4]
-
Behavioral Assays:
-
Hot Plate Test: This test measures the latency to a nocifensive response (e.g., paw licking or jumping) when the mouse is placed on a heated surface, assessing thermal hyperalgesia.[4][5]
-
Von Frey Test: This assay uses calibrated filaments to apply pressure to the plantar surface of the hind paw to determine the mechanical withdrawal threshold, a measure of mechanical allodynia.[1][6][7]
-
Results:
This compound demonstrated a dose-dependent reduction in both thermal and mechanical hyperalgesia in the R222S mutant mice.[4] It also inhibited thermal hyperalgesia in wild-type mice.[4]
Clinical Research
This compound has undergone Phase 1 and is in Phase 1/2 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients.[1][8][9][10]
Phase 1 Single and Multiple Ascending Dose Studies
Experimental Protocols:
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies were conducted in healthy male and female volunteers.[8]
-
Interventions:
-
Assessments:
Pharmacodynamic Studies in Healthy Volunteers
A study was conducted to investigate the pharmacodynamic effects of this compound using experimental pain models in healthy male subjects (ISRCTN80154838).
Experimental Protocols:
-
Study Design: A randomized, double-blind, placebo-controlled, 4-way crossover study.[12]
-
Pain Models:
-
Intradermal Capsaicin (B1668287) Model: Capsaicin, the pungent component of chili peppers, was injected intradermally to induce localized pain, flare, and hyperalgesia.[12]
-
UVB Radiation Model: Ultraviolet B radiation was used to induce a sunburn-like inflammatory response and increased pain sensitivity.[12]
-
-
Interventions: Participants received this compound, placebo, and a positive control (pregabalin for the capsaicin model and ibuprofen (B1674241) lysine (B10760008) for the UVB model).[12]
Results:
The results of these clinical trials have not been fully published. However, the initiation of these studies indicates a standard clinical development path for a novel analgesic.
Conclusion
This compound (ANP-230) is a promising novel analgesic that targets key voltage-gated sodium channels involved in neuropathic pain. Its triple-inhibitory mechanism against Nav1.7, Nav1.8, and Nav1.9 offers a targeted approach to reducing neuronal hyperexcitability in the peripheral nervous system. Preclinical studies have demonstrated its efficacy in a relevant genetic model of pain. Early-phase clinical trials have been initiated to establish its safety, tolerability, and pharmacokinetic profile in humans. Further clinical development will be crucial to determine the therapeutic potential of this compound as a new treatment option for patients suffering from neuropathic pain.
References
- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. anabios.com [anabios.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. mmpc.org [mmpc.org]
- 8. isrctn.com [isrctn.com]
- 9. An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain - AdisInsight [adisinsight.springer.com]
- 10. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 11. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.jax.org [media.jax.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical roles the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9 play in the pathophysiology of neuropathic pain. By synthesizing current research, this document details the molecular and cellular mechanisms through which these channels contribute to the hyperexcitability of sensory neurons following nerve injury. This guide is intended to serve as a resource for researchers and professionals in the field of pain and neuroscience, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key signaling pathways to facilitate further research and drug development.
Introduction: The Central Role of Voltage-Gated Sodium Channels in Nociception
Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells, including primary sensory neurons of the dorsal root ganglion (DRG) that transmit pain signals.[1] Neuropathic pain, a chronic and debilitating condition resulting from nerve damage, is characterized by the hyperexcitability of these neurons. A growing body of evidence implicates three specific tetrodotoxin-resistant (TTX-R) and tetrodotoxin-sensitive (TTX-S) sodium channels—Nav1.7, Nav1.8, and Nav1.9—as key players in the development and maintenance of this hyperexcitability.[2][3] These channels are preferentially expressed in nociceptive neurons and exhibit altered expression, distribution, and biophysical properties following nerve injury, making them prime targets for novel analgesic therapies.[2][3]
Core Contributions of Nav1.7, Nav1.8, and Nav1.9 to Neuropathic Pain
Nav1.7: The "Threshold Channel" and Pain Amplifier
Nav1.7, encoded by the SCN9A gene, is a TTX-S channel highly expressed in small-diameter DRG neurons.[4][5] It is often referred to as the "threshold channel" due to its role in amplifying small, subthreshold depolarizations to bring the neuron to the firing threshold of other sodium channels like Nav1.8.[3]
In neuropathic pain states, the role of Nav1.7 is complex. While some studies report a downregulation of Nav1.7 in injured neurons, others show its accumulation at sites of nerve injury and in the terminals of uninjured C-fibers.[6][7] This redistribution, along with post-translational modifications, is thought to contribute to the spontaneous firing of nociceptors.[8] Gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain, highlighting its critical role in human pain perception.[9][10]
Nav1.8: The Workhorse of the Action Potential Upstroke
Nav1.8, encoded by the SCN10A gene, is a TTX-R channel responsible for the majority of the inward sodium current during the upstroke of the action potential in C-fiber nociceptors.[11] Its expression is largely restricted to the peripheral nervous system, making it an attractive therapeutic target with a potentially lower risk of central nervous system side effects.[12]
Following nerve injury, the expression of Nav1.8 is often downregulated in injured neurons but can be upregulated in adjacent, uninjured C-fibers.[8][13] This redistribution is believed to contribute to the sensitization of these neighboring neurons and the spread of pain.[3] Furthermore, changes in the gating properties of Nav1.8, such as a hyperpolarizing shift in the voltage-dependence of activation, can increase neuronal excitability.[14]
Nav1.9: A Modulator of Resting Membrane Potential and Repetitive Firing
Nav1.9, encoded by the SCN11A gene, is another TTX-R channel that generates a persistent sodium current near the resting membrane potential of nociceptors.[5] This persistent current can depolarize the neuron, bringing it closer to the threshold for firing an action potential and enabling sustained repetitive firing in response to noxious stimuli.[15]
The role of Nav1.9 in neuropathic pain is still being elucidated. Some studies have shown a downregulation of Nav1.9 in injured DRG neurons in certain neuropathic pain models.[13] However, its ability to modulate the resting membrane potential and amplify subthreshold stimuli suggests it could play a significant role in the hyperexcitability that underlies neuropathic pain.[5][16]
Quantitative Data on Channel Alterations in Neuropathic Pain
The following tables summarize the quantitative changes in the expression and electrophysiological properties of Nav1.7, Nav1.8, and Nav1.9 observed in various preclinical models of neuropathic pain.
Table 1: Changes in mRNA and Protein Expression
| Channel | Pain Model | Tissue | Change in Expression | Reference |
| Nav1.7 | Chronic Constriction Injury (CCI) | DRG | Upregulation of mRNA and protein | [7] |
| Spared Nerve Injury (SNI) | DRG | Downregulation in injured neurons | [13] | |
| Painful Human Neuromas | Neuroma | Upregulation of protein | [12] | |
| Nav1.8 | Chronic Constriction Injury (CCI) | DRG | Downregulation in injured neurons | [11] |
| Spared Nerve Injury (SNI) | DRG | Upregulation in uninjured C-fibers | [8] | |
| Chronic Compression of DRG (CCD) | DRG | Significant increase in mRNA and protein | [12] | |
| Nav1.9 | Chronic Constriction Injury (CCI) | Trigeminal Ganglion | Downregulation of mRNA and protein | [7] |
| Spared Nerve Injury (SNI) | DRG | No change in uninjured neurons | [13] |
Table 2: Changes in Electrophysiological Properties
| Channel | Pain Model | Parameter | Change | Reference |
| Nav1.7 | Inherited Erythromelalgia (I848T, L858H mutations) | V1/2 of Activation | ~15 mV hyperpolarizing shift | [17] |
| Ramp Current | Increased amplitude | [17] | ||
| Nav1.8 | Chronic Constriction Injury (CCI) | V1/2 of Activation | 5.3 mV depolarizing shift | [14] |
| V1/2 of Inactivation | 10 mV hyperpolarizing shift | [14] | ||
| Current Density | Markedly decreased in injured neurons | [14] | ||
| CFA-induced Inflammation | Current Density | Significantly increased | [18] | |
| Nav1.9 | Inflammatory Soup Application | Current Amplitude | Potentiated | [15] |
Key Signaling Pathways
The function and expression of Nav1.7, Nav1.8, and Nav1.9 are dynamically regulated by various intracellular signaling pathways that are often activated in neuropathic pain states.
Nav1.7 and the MAPK/ERK Pathway
Nerve injury leads to the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK). Activated ERK can phosphorylate Nav1.7, leading to a hyperpolarizing shift in its voltage-dependence of activation.[8] This sensitization of Nav1.7 lowers the threshold for action potential generation, contributing to neuronal hyperexcitability.[8]
Nav1.8 and the p38 MAPK Pathway
The p38 MAPK pathway is another critical signaling cascade activated by nerve injury and inflammation.[19] Activated p38 can directly phosphorylate Nav1.8, leading to an increase in its current density without altering its gating kinetics.[19] This enhancement of Nav1.8 function contributes to the increased excitability of nociceptive neurons.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calmodulin regulates current density and frequency-dependent inhibition of sodium channel Nav1.8 in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Frontiers | Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets [frontiersin.org]
- 7. Changes in the expression of voltage-gated sodium channels Nav1.3, Nav1.7, Nav1.8, and Nav1.9 in rat trigeminal ganglia following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differing alterations of sodium currents in small dorsal root ganglion neurons after ganglion compression and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The pattern of expression of the voltage-gated sodium channels Na(v)1.8 and Na(v)1.9 does not change in uninjured primary sensory neurons in experimental neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Nav1.9, G-proteins, and nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phosphorylation of Sodium Channel Nav1.8 by p38 Mitogen-Activated Protein Kinase Increases Current Density in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of DSP-2230: A Novel Sodium Channel Blocker for Pain Relief
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DSP-2230 (also known as ANP-230) is an investigational, orally active small molecule being developed for the treatment of neuropathic pain.[1][2] It functions as a selective blocker of voltage-gated sodium channels (Nav), specifically targeting Nav1.7, Nav1.8, and Nav1.9.[2][3][4][5] These channels are critical in the generation and propagation of pain signals within the peripheral nervous system. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, efficacy in various pain models, and its pharmacokinetic profile.
Core Mechanism of Action: Triple Sodium Channel Blockade
This compound exerts its analgesic effects by inhibiting the activity of three key sodium channel subtypes implicated in pain pathways: Nav1.7, Nav1.8, and Nav1.9.[2][5] These channels are predominantly expressed in peripheral sensory neurons, including nociceptors. By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials that transmit pain signals.[2] The compound's inhibitory concentrations (IC50) for these channels are summarized in the table below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Nav1.7 | 7.1[2] |
| Nav1.8 | 11.4[2] |
| Nav1.9 | 6.7[2] |
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Preclinical Efficacy in Pain Models
This compound has demonstrated significant analgesic effects in non-clinical models of neuropathic pain.[6] Studies have particularly highlighted its efficacy in a genetic mouse model of episodic pain syndrome.
Table 2: Efficacy of this compound in R222S Mutant Mice
| Animal Model | Dosing Regimen | Key Findings |
| R222S Mutant Mice (Episodic Pain Syndrome Model) | 3-30 mg/kg, p.o., once daily for 6 days | Reduced thermal and mechanical hyperalgesia.[2] |
| Wildtype Mice | 3-30 mg/kg, p.o., once daily for 6 days | Inhibited thermal hyperalgesia.[2] |
Experimental Protocols
Thermal Hyperalgesia (Hot Plate Test)
-
Objective: To assess the response to a noxious thermal stimulus.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant level.
-
Procedure:
-
Mice are individually placed on the heated surface of the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
This compound or vehicle is administered orally once daily for 6 days prior to testing.[2]
-
The latency time is measured and compared between the treatment and control groups.[2] An increased latency time indicates an analgesic effect.[2]
-
Mechanical Hyperalgesia
-
Objective: To measure the sensitivity to a mechanical stimulus.
-
Apparatus: Von Frey filaments of varying calibrated forces.
-
Procedure:
-
Mice are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of the hind paws.
-
After an acclimation period, von Frey filaments are applied to the mid-plantar surface of the hind paw with increasing force.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
This compound or vehicle is administered as per the specified regimen.
-
A higher paw withdrawal threshold in the treated group compared to the control group indicates a reduction in mechanical sensitivity.
-
The following diagram outlines the general experimental workflow for assessing the efficacy of this compound in preclinical pain models.
Electrophysiological Effects
In addition to behavioral studies, the effect of this compound has been assessed on neuronal activity. Preclinical findings indicate that this compound suppresses the repetitive firing of dorsal root ganglion (DRG) neurons from R222S mutant mice.[3] This provides a cellular-level confirmation of its mechanism of action, demonstrating that the blockade of sodium channels leads to reduced neuronal hyperexcitability, a hallmark of neuropathic pain. More recent studies have also shown that ANP-230 reduces the excitability of rat DRG neurons in a concentration-dependent manner.[5]
Safety and Clinical Development
Preclinical studies have suggested that this compound possesses a favorable safety profile, with a potential for excellent analgesic effects without the central nervous system or cardiovascular side effects commonly associated with other sodium channel blockers.[5][6] this compound has completed Phase I clinical trials in the United States, the United Kingdom, and Japan.[6] The development of this compound is being advanced by AlphaNavi Pharma, a company established as a carve-out from Sumitomo Dainippon Pharma, with a focus on neuropathic pain conditions, including rare diseases like episodic infantile limb pain syndrome.[6]
Conclusion
This compound is a promising drug candidate for the treatment of neuropathic pain, acting through a targeted mechanism of blocking Nav1.7, Nav1.8, and Nav1.9 channels. Preclinical data have demonstrated its efficacy in relevant animal models of pain, supported by electrophysiological evidence of reduced neuronal hyperexcitability. Its favorable safety profile in non-clinical studies and progression to clinical trials underscore its potential as a novel therapeutic option for patients suffering from chronic pain. Further research and clinical development will be crucial in fully elucidating the therapeutic utility of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 6. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
Navigating the Current: An In-depth Technical Guide to Investigational Analgesics Targeting Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are critical players in the propagation of action potentials within excitable cells, including neurons responsible for transmitting pain signals.[1] Their essential role in nociception has made them a focal point for the development of novel, non-opioid analgesics.[2] Specifically, subtypes such as NaV1.7, NaV1.8, and NaV1.9 are preferentially expressed in the peripheral nervous system, offering the potential for targeted pain relief with a reduced risk of central nervous system side effects.[1][3] Human genetic studies have provided compelling validation for these targets; for instance, loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, result in a congenital inability to experience pain.[4] This whitepaper provides a comprehensive technical overview of the current landscape of investigational analgesics targeting VGSCs, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Key Voltage-Gated Sodium Channel Subtypes in Pain
The pursuit of selective VGSC inhibitors for analgesia is centered on several key subtypes that are predominantly expressed in peripheral sensory neurons.
-
NaV1.7: Often referred to as the "threshold channel," NaV1.7 plays a crucial role in amplifying small, sub-threshold depolarizations in nociceptors, thereby setting the gain for pain signaling.[3][5] Its genetic validation from individuals with congenital insensitivity to pain has made it a highly attractive, albeit challenging, drug target.[4]
-
NaV1.8: This tetrodotoxin-resistant (TTX-R) channel is highly expressed in small-diameter primary afferent neurons and is a significant contributor to the upstroke of the action potential in these cells.[5] It is particularly implicated in inflammatory and neuropathic pain states.[3]
-
NaV1.9: Another TTX-R channel, NaV1.9, is involved in setting the resting membrane potential of nociceptors and has been linked to inflammatory pain and cold allodynia.[3]
Investigational Analgesics: Quantitative Data
The development of selective VGSC inhibitors has seen both promising advances and notable setbacks. The following tables summarize key quantitative data for several investigational analgesics.
Table 1: Selective NaV1.8 Inhibitors - In Vitro Potency
| Compound | Target | Assay | IC50 | Source(s) |
| Suzetrigine (B10856436) (VX-548) | Human NaV1.8 | Patch Clamp | Potent and selective inhibition demonstrated in Phase 2 trials | [6] |
| PF-01247324 | Human NaV1.8 | Patch Clamp | 196 nM | [7] |
| A-803467 | Human NaV1.8 | Patch Clamp | 8 nM | [8][9] |
| Compound 3 (Merck) | Human NaV1.8 | Manual Electrophysiology | 190 nM | [10] |
Table 2: Suzetrigine (VX-548) - Phase 3 Clinical Trial Efficacy Data in Acute Pain
| Trial Population | Primary Endpoint | VX-548 Result (LS Mean Difference from Placebo) | p-value | Source(s) |
| Abdominoplasty | SPID48 | 48.4 (95% CI: 33.6, 63.1) | <0.0001 | [1][11] |
| Bunionectomy | SPID48 | 29.3 (95% CI: 14.0, 44.6) | 0.0002 | [1][11] |
*Time-weighted sum of the pain intensity difference from 0 to 48 hours.
Table 3: Suzetrigine (VX-548) - Key Secondary Endpoints and Adverse Events in Phase 3 Acute Pain Trials
| Endpoint/Metric | Abdominoplasty Trial | Bunionectomy Trial | Source(s) |
| Median Time to Meaningful Pain Relief | 2 hours (vs. 8 hours for placebo) | 4 hours (vs. 8 hours for placebo) | [11][12] |
| Common Adverse Events | Nausea, constipation, headache, dizziness | Nausea, constipation, headache, dizziness | [13] |
| Incidence of Adverse Events (VX-548 vs. Placebo) | 50.0% vs. 56.3% | 31.0% vs. 35.2% | [13] |
Experimental Protocols
The discovery and validation of novel VGSC-targeting analgesics rely on a suite of specialized experimental protocols.
In Vitro Electrophysiology: Automated Patch Clamp Screening
Automated patch clamp (APC) systems are instrumental in the high-throughput screening of compound libraries against specific NaV channel subtypes.
Methodology for APC Screening of NaV Channel Inhibitors:
-
Cell Line Preparation: Utilize a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human NaV channel subtype of interest (e.g., NaV1.7, NaV1.8).[14]
-
Instrument Setup: Employ a high-throughput APC platform such as the Qube 384 or IonWorks Quattro.[15][16]
-
Voltage Protocol Design:
-
Holding Potential: Maintain a holding potential of -100 mV to -120 mV to ensure channels are in a resting state.
-
State-Dependent Inhibition Protocol: To assess inhibition of the inactivated state, apply a depolarizing prepulse to the half-inactivation voltage (V1/2) for several seconds, followed by a short test pulse to elicit channel opening.[17]
-
Use-Dependent Inhibition Protocol: Apply a train of short depolarizing pulses at a high frequency (e.g., 10-20 Hz) to assess the cumulative block of the channel with repeated activation.[17]
-
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition and Analysis: Measure the peak sodium current in response to the test pulse before and after compound application. Calculate the percentage of inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.[8]
Animal Models of Neuropathic Pain: The Spared Nerve Injury (SNI) Model
The SNI model is a widely used preclinical model to induce robust and long-lasting neuropathic pain behaviors in rodents.
Surgical Protocol for the Spared Nerve Injury (SNI) Model in Rats:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Exposure: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.[2][18]
-
Nerve Ligation and Transection: Tightly ligate the tibial and common peroneal nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.[18][19] The sural nerve is left intact.[18]
-
Wound Closure: Close the muscle and skin layers with sutures.
-
Sham Surgery: In control animals, expose the sciatic nerve and its branches without performing the ligation and transection.[18]
Behavioral Testing: Assessment of Mechanical Allodynia with von Frey Filaments
Mechanical allodynia, a key symptom of neuropathic pain, is assessed using the von Frey filament test.
Protocol for the von Frey Test:
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.[20]
-
Filament Application: Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[3]
-
Withdrawal Threshold Determination: Begin with a filament near the expected normal threshold and use the "up-down" method. A positive response (paw withdrawal, flinching, or licking) leads to the use of the next weaker filament, while a lack of response leads to the use of the next stronger filament.[3]
-
Data Analysis: The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Signaling Pathway of Pain Perception involving NaV1.7
Caption: Role of NaV1.7 in initiating pain signals at the nociceptor terminal.
Experimental Workflow for Preclinical Development of NaV Inhibitors
Caption: A typical preclinical development workflow for NaV channel inhibitors.
Logical Relationship of NaV Channel Blocker Selectivity and Therapeutic Window
Caption: Relationship between NaV channel selectivity and the therapeutic window.
Conclusion and Future Directions
The targeting of voltage-gated sodium channels, particularly the peripherally expressed subtypes NaV1.7 and NaV1.8, remains a highly promising strategy for the development of novel, non-opioid analgesics. The recent clinical success of the NaV1.8 inhibitor suzetrigine (VX-548) in acute pain has reinvigorated the field.[12] However, the historical challenges with NaV1.7 inhibitors underscore the complexities of translating potent in vitro activity into clinical efficacy. Future research will likely focus on a deeper understanding of the nuanced roles of different NaV subtypes in various pain states, the development of molecules with improved pharmacokinetic and pharmacodynamic properties, and the exploration of combination therapies. The continued refinement of experimental protocols and the use of advanced screening technologies will be paramount in navigating the path toward safer and more effective pain management.
References
- 1. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 12. Positive Phase 3 Results for Vertex's VX-548 in Treating Moderate-to-Severe Acute Pain [synapse.patsnap.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. mdpi.com [mdpi.com]
- 20. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
Development of DSP-2230 (ANP-230) for Episodic Infantile Limb Pain Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the development of DSP-2230 (also known as ANP-230), a novel voltage-gated sodium channel blocker, for the treatment of episodic infantile limb pain syndrome. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes.
Introduction
Episodic infantile limb pain syndrome is a rare, autosomal dominant genetic disorder characterized by recurrent, intense pain episodes primarily in the distal limbs, often triggered by fatigue or cold.[1][2][3] The underlying cause has been linked to gain-of-function mutations in the SCN11A gene, which encodes the voltage-gated sodium channel Nav1.9.[4][5] These mutations lead to hyperexcitability of peripheral sensory neurons, resulting in the severe pain experienced by patients.[4]
This compound is an orally active small molecule being developed to address this unmet medical need.[4][6] Initially developed by Sumitomo Dainippon Pharma, its development is now being led by AlphaNavi Pharma.[4][7]
Mechanism of Action
This compound is a state-independent blocker of three key voltage-gated sodium channels implicated in pain signaling: Nav1.7, Nav1.8, and Nav1.9.[6][8] By inhibiting these channels, which are predominantly expressed in peripheral nociceptive neurons, this compound reduces the influx of sodium ions, thereby inhibiting the generation and propagation of neuronal action potentials and exhibiting analgesic activity.[6][8]
A key feature of this compound's mechanism is its "tonic block" mode of action, which is independent of the channel's state (resting, open, or inactivated) and does not show use-dependency.[9] Furthermore, it causes a depolarizing shift in the activation curve of these channels and decelerates their gating kinetics.[9][10] This unique electrophysiological profile suggests a distinct mechanism of Nav channel inhibition.[9] Due to its high selectivity for peripheral Nav channels and low penetration of the blood-brain barrier, this compound is expected to have a favorable safety profile with fewer central nervous system and cardiovascular side effects compared to non-selective sodium channel blockers.[7][11]
Signaling Pathway
Preclinical Development
Preclinical studies have evaluated the efficacy of this compound in a knock-in mouse model harboring the Nav1.9 p.R222S mutation, which recapitulates the phenotype of episodic infantile limb pain syndrome.[12]
In Vitro Data
The inhibitory activity of this compound on various sodium channel subtypes has been characterized using patch-clamp electrophysiology.
| Channel Subtype | IC50 (µM) |
| Human Nav1.7 | 7.1[6] |
| Human Nav1.8 | 11.4[6] |
| Human Nav1.9 | 6.7[6] |
| Human Nav1.5 (cardiac) | >150 |
Table 1: In vitro inhibitory concentrations of this compound on human voltage-gated sodium channels.
In Vivo Data
Oral administration of this compound in the Nav1.9 p.R222S mutant mouse model demonstrated a reduction in pain-like behaviors.
| Dose (mg/kg, p.o.) | Effect |
| 3 - 30 | Dose-dependent reduction in thermal and mechanical hyperalgesia.[6] |
| 3 (repeated admin.) | Significant analgesic effects on mechanical hyperalgesia. |
| 10, 30 | Significant reduction in hyper-mechanosensitivity. |
Table 2: In vivo efficacy of this compound in a mouse model of episodic infantile limb pain syndrome.
Experimental Protocols
Objective: To assess the effect of this compound on the electrophysiological properties of sensory neurons.
Methodology:
-
DRG Neuron Isolation and Culture:
-
Whole-Cell Patch-Clamp Recording:
-
Recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The standard external solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
The internal pipette solution usually contains (in mM): K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP, with the pH adjusted to 7.2.
-
Action potentials are elicited by injecting depolarizing currents in current-clamp mode.
-
This compound is applied via a perfusion system at various concentrations to determine its effect on neuronal excitability, including resting membrane potential, action potential threshold, and firing frequency.[12]
-
Objective: To evaluate the analgesic efficacy of this compound on pain-like behaviors.
Methodology:
-
Animals: Nav1.9 p.R222S knock-in mice and wild-type littermates are used.
-
Drug Administration: this compound is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.[6]
-
Hot Plate Test (Thermal Hyperalgesia):
-
Mice are placed on a surface maintained at a constant temperature (e.g., 52-55°C).
-
The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.
-
A cut-off time is used to prevent tissue damage.
-
-
Von Frey Test (Mechanical Allodynia):
-
Mice are placed on an elevated mesh platform.
-
Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the minimum force that elicits a withdrawal response.
-
Experimental Workflow
Clinical Development
This compound has completed several Phase 1 studies in healthy volunteers and is currently in a Phase 1/2 trial for episodic infantile limb pain syndrome.[11][14]
Phase 1 Studies in Healthy Volunteers
| Trial ID | Status | Key Objectives |
| ISRCTN80154838 | Completed | Investigate the pharmacodynamic effect of this compound using capsaicin (B1668287) and UVB pain models.[14] |
| ISRCTN02543559 | Completed | Assess the effect of single and repeated doses on renal function.[15] |
| D8450052 | Completed | Assess safety, tolerability, and pharmacokinetics of single and multiple ascending doses, and the effect of food.[3] |
Table 3: Overview of completed Phase 1 studies with this compound.
ISRCTN80154838: Pain Model Study
Objective: To assess the pharmacodynamic effects of this compound in experimental pain models.
Methodology:
-
Design: Randomized, double-blind, placebo-controlled, four-way crossover study in healthy male subjects.[14]
-
Part 1 (Capsaicin Model):
-
Part 2 (UVB Model):
Phase 1/2 Study in Patients
Trial ID: jRCT2061200046
Objective: To evaluate the safety, efficacy, and pharmacokinetics of ANP-230 in patients with infantile episodic limb pain.[11]
Methodology:
-
Design: Multicenter, exploratory Phase 1/2 study.[11]
-
Patient Population: Patients diagnosed with familial infantile episodic limb pain based on symptoms, family history, and a confirmed SCN11A gene mutation.[11]
-
Endpoints: The primary endpoints likely include safety and tolerability, with secondary endpoints evaluating efficacy (e.g., changes in the frequency and intensity of pain episodes) and pharmacokinetic parameters.
Clinical Development Pathway
Summary and Future Directions
This compound is a promising, peripherally-acting sodium channel blocker with a unique mechanism of action targeting Nav1.7, Nav1.8, and Nav1.9. Preclinical data in a genetically validated mouse model of episodic infantile limb pain syndrome have demonstrated its potential analgesic efficacy. Early clinical development has established a preliminary safety profile in healthy volunteers. The ongoing Phase 1/2 proof-of-concept study in the target patient population is a critical next step in determining the therapeutic potential of this compound for this debilitating rare disease. Successful outcomes from this trial will pave the way for larger, pivotal studies to further establish its efficacy and safety.
References
- 1. mmpc.org [mmpc.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 5. ephect.org [ephect.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Larvol Delta - Analgesic-effects-of-a-novel-sodium-channel-blocker-on-a-mouse-model-of-episodic-pain-syndrome [delta.larvol.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. isrctn.com [isrctn.com]
- 12. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 14. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 15. downstate.edu [downstate.edu]
Non-Clinical Profile of DSP-2230: A Novel Sodium Channel Blocker for Neuropathic Pain
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the non-clinical data available for DSP-2230 (also known as ANP-230), a novel, orally active, small-molecule inhibitor of voltage-gated sodium channels under investigation for the treatment of neuropathic pain. The information presented herein is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exhibits a unique mechanism of action by targeting multiple sodium channel subtypes implicated in pain signaling. It is an inhibitor of Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral sensory neurons.[1] By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting the generation and propagation of neuronal action potentials and leading to analgesic effects.[1]
A key characteristic of this compound is its "tonic block" mode of action, which is state- and use-independent.[2] Furthermore, it causes a depolarizing shift in the activation curve of these sodium channels.[2] This distinct electrophysiological profile suggests a unique mechanism of Nav channel inhibition.[2]
In Vitro Pharmacology
Electrophysiological studies have quantified the inhibitory activity of this compound against key sodium channel subtypes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Channel | IC50 (μM) |
| Nav1.7 | 7.1 |
| Nav1.8 | 11.4 |
| Nav1.9 | 6.7 |
Data sourced from MedChemExpress.[1]
Figure 1: Proposed mechanism of action for this compound.
In Vivo Pharmacology
The analgesic efficacy of this compound has been evaluated in rodent models of neuropathic pain.
Animal Models and Efficacy
This compound has demonstrated dose-dependent analgesic effects in a mouse model of familial episodic pain syndrome carrying the R222S mutation in the Nav1.9 channel.[3]
Table 2: Summary of In Vivo Efficacy Studies for this compound
| Animal Model | Pain Assessment | Treatment | Key Findings |
| R222S Mutant Mice | Hot Plate Test | 3-30 mg/kg, p.o., once daily for 6 days | Reduced thermal hyperalgesia. |
| R222S Mutant Mice | Mechanical Stimuli (likely Von Frey) | 3-30 mg/kg, p.o., once daily for 6 days | Reduced mechanical hyperalgesia. |
| Wildtype Mice | Hot Plate Test | 3-30 mg/kg, p.o., once daily for 6 days | Inhibited thermal hyperalgesia. |
Data sourced from MedChemExpress and a study by Okuda H, et al. in Heliyon (2023).[1][3]
Experimental Protocols
Detailed experimental protocols for the in vivo studies are not fully available in the public domain. However, based on the available information, the following general procedures were likely employed.
Hot Plate Test: This test assesses the response to a thermal pain stimulus. Mice are placed on a heated plate, and the latency to a nocifensive response (e.g., paw licking or jumping) is measured. A longer latency indicates an analgesic effect. While the exact temperature and cut-off time for the this compound studies are not specified, typical hot plate tests for mice use a temperature range of 50-55°C with a cut-off time to prevent tissue damage.
Mechanical Allodynia Test (Von Frey Test): This test measures sensitivity to mechanical stimuli. Calibrated filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The force at which the withdrawal occurs is the paw withdrawal threshold. An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity. The "up-down" method is a common algorithm for determining this threshold.
Figure 2: Experimental workflow for in vivo efficacy testing of this compound.
Human Experimental Pain Models
The pharmacodynamic effects of this compound have also been investigated in healthy male subjects using experimental pain models.
Table 3: Human Experimental Pain Model Studies
| Pain Model | Methodology | Comparator |
| Capsaicin-Induced Pain | Intradermal injection of capsaicin (B1668287) to induce localized pain and hypersensitivity. | Placebo and Pregabalin |
| UVB-Induced Pain | Exposure to ultraviolet B radiation to induce a sunburn-like inflammatory pain response. | Placebo and Ibuprofen Lysine |
Information sourced from a registered clinical study.[4]
Non-Clinical Safety and Toxicology
Publicly available, detailed non-clinical toxicology data for this compound is limited. However, existing information suggests a favorable safety profile.
-
Central Nervous System (CNS) Safety: Studies have indicated that this compound has a low potential for CNS-related side effects. In preclinical models, it showed negligible motor function impairment in rotarod and locomotor tests, which is attributed to its peripheral Nav subtype selectivity and low penetration into the central nervous system.[5]
-
Cardiovascular Safety: this compound is suggested to have a favorable cardiovascular safety profile.
It is important to note that comprehensive, quantitative toxicology data, including No-Observed-Adverse-Effect Levels (NOAELs) from formal toxicology studies, are not publicly available.
Summary and Conclusion
This compound is a novel sodium channel blocker with a unique mechanism of action that involves the inhibition of Nav1.7, Nav1.8, and Nav1.9. In vitro studies have confirmed its inhibitory activity against these key pain-related channels. In vivo studies in rodent models of neuropathic pain have demonstrated its analgesic efficacy in reducing both thermal and mechanical hyperalgesia. Preliminary human studies using experimental pain models have further explored its pharmacodynamic effects. While detailed non-clinical toxicology data is not publicly available, initial assessments suggest a favorable safety profile with a low risk of CNS and cardiovascular side effects. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound for the treatment of neuropathic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional and anatomical analysis of active spinal circuits in a mouse model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Methodological & Application
Application Note: Electrophysiological Characterization of DSP-2230 using Patch-Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is an orally active small molecule inhibitor of voltage-gated sodium channels (Nav). It has been identified as a blocker of Nav1.7, Nav1.8, and Nav1.9, which are key channels involved in pain signaling.[1][2] Understanding the electrophysiological effects of this compound on these channels is crucial for its development as a potential therapeutic for neuropathic pain.[3][4][5] This application note provides a detailed protocol for characterizing the inhibitory activity of this compound using whole-cell patch-clamp electrophysiology.
Mechanism of Action
This compound inhibits the sodium currents derived from Nav1.7, Nav1.8, and Nav1.9 with IC50 values of 7.1 µM, 11.4 µM, and 6.7 µM, respectively.[1] The compound exhibits a "tonic block" mechanism, meaning its inhibitory effect is independent of the channel's state (resting, open, or inactivated) and is not use-dependent.[2] Furthermore, this compound induces a depolarizing shift in the voltage-dependence of activation for Nav1.7 and Nav1.8 channels.[2] This unique electrophysiological profile suggests a distinct mechanism of Nav channel inhibition.[2]
Data Presentation
Table 1: Quantitative Data Summary for this compound Electrophysiology
| Parameter | Value | Channel Subtype | Reference |
| IC50 | 7.1 µM | Nav1.7 | |
| 11.4 µM | Nav1.8 | [1] | |
| 6.7 µM | Nav1.9 | [1] | |
| Mechanism | Tonic Block | Nav1.7, Nav1.8, Nav1.9 | [2] |
| Depolarizing shift of activation curve | Nav1.7, Nav1.8 | [2] | |
| Cell Line | CHO or HEK293 cells stably expressing the target Nav channel | Nav1.7, Nav1.8, or Nav1.9 | [6][7] |
| Holding Potential | -120 mV | Nav1.7 | [7] |
| Activation Protocol | From -120 mV holding potential, step to potentials from -60 mV to +50 mV in 10 mV increments for 20 ms (B15284909) | Nav1.7 | [7] |
| Inactivation Protocol | From -120 mV holding potential, pre-pulse to potentials from -120 mV to 0 mV for 500 ms, followed by a test pulse to -10 mV for 50 ms | Nav1.7 | |
| This compound Concentrations | 0.1, 0.3, 1, 3, 10, 30 µM (example range) | All | N/A |
Experimental Protocols
Cell Preparation
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Nav1.7, Nav1.8, or Nav1.9 channel subtype. Follow standard cell culture protocols for the specific cell line.[7]
-
Cell Dissociation: On the day of the experiment, dissociate the cells from the culture flask using a non-enzymatic cell dissociation solution to ensure membrane integrity.
-
Plating: Plate the dissociated cells onto glass coverslips suitable for patch-clamp recording and allow them to adhere for at least 30 minutes before use.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~295 mOsm with sucrose.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.[8]
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution in the external solution to the desired final concentrations (e.g., 0.1 to 30 µM). Ensure the final DMSO concentration does not exceed 0.3% to avoid solvent effects.
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[9][10]
-
Data Acquisition: Record sodium currents using a patch-clamp amplifier and data acquisition software. Compensate for series resistance (>80%) to minimize voltage errors.
Voltage-Clamp Protocols
-
Activation Protocol:
-
Hold the cell at -120 mV.
-
Apply a series of depolarizing voltage steps from -60 mV to +50 mV in 10 mV increments for 20 ms.[7]
-
Record the resulting sodium currents.
-
-
Steady-State Inactivation Protocol:
-
Hold the cell at -120 mV.
-
Apply a 500 ms pre-pulse to a range of potentials from -120 mV to 0 mV.
-
Immediately following the pre-pulse, apply a test pulse to -10 mV for 50 ms to elicit sodium currents.[11]
-
Record the currents during the test pulse.
-
-
Drug Application:
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound for at least 3-5 minutes to allow for equilibration.
-
Repeat the activation and inactivation protocols in the presence of the compound.
-
Data Analysis
-
Current-Voltage (I-V) Relationship: Plot the peak inward current as a function of the test potential to generate the I-V curve for the activation protocol.
-
Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage step using the formula G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for sodium. Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Steady-State Inactivation Curve: Normalize the peak current elicited by the test pulse to the maximum current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
-
Concentration-Response Curve: To determine the IC50, measure the peak current at a specific depolarizing step (e.g., 0 mV) in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition as a function of the this compound concentration and fit the data with a Hill equation.
Mandatory Visualizations
Caption: Signaling pathway of this compound in pain modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 6. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanion.de [nanion.de]
- 8. This compound | Sodium Channel | TargetMol [targetmol.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals.[1] Its preferential expression in peripheral sensory neurons makes it a promising therapeutic target for the development of novel analgesics.[1] DSP-2230 (also known as ANP-230) is a small molecule inhibitor of voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9.[2] This document provides detailed application notes and protocols for the in vitro characterization of Nav1.7 inhibitors, using this compound as a reference compound. The provided assays are essential for determining the potency, selectivity, and mechanism of action of novel Nav1.7 inhibitors.
This compound acts as a tonic blocker, meaning its inhibitory effect is not dependent on the channel's state (resting, open, or inactivated) or the frequency of channel activation.[2] Furthermore, it has been shown to induce a depolarizing shift in the voltage-dependence of activation and slow the gating kinetics of Nav1.7 channels.[2]
Data Presentation
The following table summarizes the reported inhibitory potency of this compound against key sodium channel subtypes. This data is crucial for assessing the selectivity profile of test compounds in comparison.
| Target | IC50 (μM) | Assay Type | Cell Line | Reference |
| Human Nav1.7 | 7.1 | Electrophysiology | Stably expressing cells | [2] |
| Human Nav1.8 | 11.4 | Electrophysiology | Stably expressing cells | [2] |
| Human Nav1.9 | 6.7 | Electrophysiology | Stably expressing cells | [2] |
| Human Nav1.5 | Low inhibitory activity | Electrophysiology | Stably expressing cells | [2] |
| Rat Central Nav Channels | Low inhibitory activity | Electrophysiology | Native neurons | [2] |
Experimental Protocols
This section details the protocols for key in vitro assays for the functional characterization of Nav1.7 inhibitors like this compound.
Manual Patch-Clamp Electrophysiology
This "gold-standard" technique provides high-resolution data on the interaction of a compound with the ion channel.
Objective: To determine the potency and mechanism of action of this compound on Nav1.7 channels.
Materials:
-
Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).
-
Recording Pipettes: Borosilicate glass with a resistance of 2-5 MΩ.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 adjusted with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 adjusted with NaOH.
-
This compound Stock Solution: 10 mM in DMSO.
Protocol:
-
Cell Preparation: Plate HEK293-hNav1.7 cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
-
Giga-seal Formation: Approach a single cell with a patch pipette filled with internal solution and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Recordings:
-
Hold the cell at a membrane potential of -120 mV.
-
To measure tonic block, elicit Nav1.7 currents by applying a depolarizing step to 0 mV for 20 ms (B15284909).
-
To assess the effect on voltage-dependent activation, apply a series of depolarizing steps from -80 mV to +40 mV in 5 mV increments.
-
To evaluate the effect on steady-state inactivation, apply a 500 ms pre-pulse to various potentials (from -120 mV to -10 mV) before a test pulse to 0 mV.
-
-
Compound Application: Perfuse the recording chamber with external solution containing various concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 μM). Allow 2-3 minutes for the compound to equilibrate before recording.
-
Data Analysis:
-
Measure the peak inward current amplitude to determine the percentage of inhibition at each concentration and calculate the IC50 value.
-
Plot the normalized conductance versus voltage to determine the voltage of half-maximal activation (V½ of activation).
-
Plot the normalized current versus the pre-pulse potential to determine the voltage of half-maximal inactivation (V½ of inactivation).
-
Compare the V½ of activation and inactivation in the presence and absence of this compound to determine any shifts.
-
Automated Patch-Clamp Electrophysiology
This high-throughput method allows for the rapid screening of compounds.
Objective: To determine the IC50 of this compound on Nav1.7 in a high-throughput manner.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing hNav1.7.
-
Automated Patch-Clamp System: (e.g., QPatch, Patchliner, or SyncroPatch).
-
Internal and External Solutions: As described for manual patch-clamp, optimized for the specific automated platform.
-
This compound Compound Plate: Prepare a 384-well plate with serial dilutions of this compound.
Protocol:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the Nav1.7 expressing cells according to the instrument manufacturer's protocol.
-
Instrument Setup: Prime the instrument with internal and external solutions and load the cell suspension and compound plate.
-
Automated Recording: The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.
-
Voltage Protocol: A simple pulse protocol is typically used for IC50 determination. For example, hold the cells at -100 mV and apply a 20 ms depolarizing pulse to 0 mV to elicit a current.
-
Data Analysis: The instrument's software will automatically calculate the percentage of inhibition for each concentration and fit a concentration-response curve to determine the IC50 value.
Fluorescence-Based Membrane Potential Assay (FLIPR)
This is a cell-based, no-wash assay suitable for primary screening of large compound libraries.
Objective: To identify inhibitors of Nav1.7 by measuring changes in cell membrane potential.
Materials:
-
Cell Line: HEK293 cells stably expressing hNav1.7.
-
Assay Plate: 384-well black-walled, clear-bottom plates.
-
FLIPR Membrane Potential Assay Kit: Contains a fluorescent dye that is sensitive to changes in membrane potential.
-
Nav1.7 Activator: Veratridine or a scorpion toxin (e.g., AaH II).
-
This compound Compound Plate: Prepare with serial dilutions.
Protocol:
-
Cell Plating: Seed HEK293-hNav1.7 cells into the 384-well assay plate and incubate overnight.
-
Dye Loading: Prepare the fluorescent dye solution according to the kit manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells.
-
Signal Detection: The FLIPR instrument will then add the Nav1.7 activator to the wells and immediately begin recording the fluorescence signal. Inhibition of Nav1.7 will result in a decreased fluorescence signal upon addition of the activator.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Nav1.7 Signaling Pathway in Nociception and Site of this compound Inhibition.
Caption: Experimental Workflow for the Discovery and Characterization of Nav1.7 Inhibitors.
References
Application Notes and Protocols for DSP-2230 in Dorsal Root Ganglion (DRG) Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is a selective blocker of voltage-gated sodium channels (Nav) Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are predominantly expressed in peripheral sensory neurons, including those in the dorsal root ganglia (DRG), and are critically involved in pain signaling.[3][4] Gain-of-function mutations in the genes encoding these channels have been linked to various pain disorders. This compound is under investigation for the treatment of neuropathic pain due to its ability to reduce neuronal hyperexcitability.[5][6] These application notes provide detailed protocols for the use of this compound in primary DRG neuron cultures, including recommended concentrations and experimental procedures.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound (ANP-230) in DRG neuron culture based on available preclinical data.
| Parameter | Value | Cell Type | Species | Application | Reference |
| Working Concentration | 10 µM - 30 µM | Primary DRG Neurons | Mouse | Electrophysiology (in vitro) | [5] |
| IC₅₀ (Nav1.7) | 7.1 µM | Stably expressing cells | Human | Electrophysiology | [1] |
| IC₅₀ (Nav1.8) | 11.4 µM | Stably expressing cells | Human | Electrophysiology | [1] |
| IC₅₀ (Nav1.9) | 6.7 µM | Stably expressing cells | Human | Electrophysiology | [1] |
Experimental Protocols
Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol details the isolation and culture of DRG neurons from rodents, a common procedure for studying the effects of compounds like this compound.
Materials:
-
DMEM/F12 solution
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B27 supplement
-
GlutaMAX
-
Nerve Growth Factor (NGF)
-
Collagenase
-
Trypsin
-
Poly-L-lysine or Poly-D-lysine
-
Cytosine arabinoside (Ara-C) (optional)
-
Hank's Balanced Salt Solution (HBSS)
-
Penicillin/Streptomycin
Procedure:
-
Preparation of Culture Dishes:
-
Coat culture dishes with 1 µg/cm² poly-D-lysine or 0.1 mg/mL poly-L-lysine to promote cell adhesion.[5][7]
-
Incubate for at least 2 hours at 37°C.[5]
-
For enhanced attachment and neurite outgrowth, an additional coating with laminin (10 µg/mL) can be applied for at least 2 hours at 37°C.
-
Wash the dishes with sterile water or PBS before use.[5]
-
-
DRG Dissection:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the vertebral column and isolate the dorsal root ganglia.
-
-
Enzymatic Digestion:
-
Transfer the isolated DRGs to a tube containing an enzyme solution, typically a mix of collagenase (1 mg/mL) and dispase or trypsin (0.2 mg/mL) in a balanced salt solution.[7]
-
Incubate at 37°C for a period ranging from 30 to 90 minutes, with gentle agitation, to dissociate the tissue.
-
-
Mechanical Dissociation:
-
Following enzymatic digestion, neutralize the enzymes with a serum-containing medium (e.g., DMEM/F12 with 10% FBS).
-
Gently triturate the ganglia using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters to obtain a single-cell suspension.
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension to pellet the neurons and remove debris.
-
Resuspend the neuronal pellet in the desired culture medium.
-
For initial plating (Day 1), DMEM/F12 with 5% FBS can be used.[7]
-
For long-term culture, switch to a serum-free medium such as Neurobasal medium supplemented with 2% B27, 1% GlutaMAX, and 10 ng/mL NGF.[7]
-
To inhibit the proliferation of non-neuronal cells like glia, 5 µM cytosine arabinoside (Ara-C) can be added to the culture medium.[7]
-
Plate the cells onto the pre-coated dishes at the desired density.
-
Incubate the cultures at 37°C in a 5% CO₂ incubator.
-
Change the culture medium every 2-3 days.
-
Protocol 2: Application of this compound for Electrophysiological Recording
This protocol describes the application of this compound to cultured DRG neurons for assessing its effects on neuronal excitability using techniques like patch-clamp.
Materials:
-
Cultured DRG neurons (from Protocol 1)
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Perfusion system for drug application
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.
-
On the day of the experiment, dilute the stock solution in the external recording solution to the final desired concentrations (e.g., 10 µM and 30 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber of a patch-clamp setup.
-
Continuously perfuse the neurons with the external recording solution.
-
Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
Record baseline neuronal activity, such as resting membrane potential, action potential firing in response to current injections, and voltage-gated sodium currents.
-
-
This compound Application:
-
Switch the perfusion to the external solution containing the desired concentration of this compound (e.g., 10 µM or 30 µM).[5]
-
Allow sufficient time for the compound to equilibrate and exert its effect (typically a few minutes).
-
Record the neuronal activity in the presence of this compound.
-
-
Data Analysis:
-
Compare the electrophysiological parameters before and after the application of this compound.
-
Analyze changes in action potential threshold, firing frequency, and the amplitude and kinetics of sodium currents to quantify the inhibitory effect of the compound.
-
A washout step, by perfusing with the control external solution again, can be performed to assess the reversibility of the drug's effects.[5]
-
Visualizations
Signaling Pathway of this compound in DRG Neurons
Caption: Mechanism of action of this compound in DRG neurons.
Experimental Workflow for Testing this compound on DRG Neurons
Caption: Workflow for evaluating this compound effects on DRG neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biophysics-reports.org [biophysics-reports.org]
Application Notes and Protocols for Preclinical Screening of DSP-2230 in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Existing treatments often provide inadequate relief and are associated with dose-limiting side effects. DSP-2230 is an investigational compound that acts as an orally active inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[3][4] These channels are preferentially expressed in peripheral sensory neurons and are considered critical for the generation and propagation of pain signals, making them promising targets for novel analgesics.[3][5] Preclinical studies have suggested that this compound may have excellent analgesic effects without the central nervous system or cardiovascular side effects associated with less selective sodium channel blockers.[6][7][8]
These application notes provide detailed protocols for establishing and utilizing relevant animal models of neuropathic pain to screen and characterize the efficacy of this compound. The described models and outcome measures are industry-standard and designed to assess the compound's potential to alleviate key symptoms of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
Mechanism of Action and Signaling Pathway
This compound is a blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, with IC50 values of 7.1 µM, 11.4 µM, and 6.7 µM, respectively.[3] By inhibiting these channels, this compound reduces the influx of sodium ions into nociceptive neurons. This, in turn, dampens the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.[3]
Recommended Animal Models of Neuropathic Pain
A variety of animal models have been developed to mimic the symptoms of human neuropathic pain.[3][5][9] For screening this compound, we recommend a tiered approach utilizing models that represent different underlying etiologies of neuropathic pain.
| Model | Etiology | Key Features | Recommended Use |
| Chronic Constriction Injury (CCI) | Trauma/Compression | Induces robust and stable mechanical allodynia and thermal hyperalgesia.[10] | Primary efficacy screening. |
| Spared Nerve Injury (SNI) | Peripheral Nerve Ligation | Produces a very consistent and long-lasting mechanical allodynia.[7][11][12] | Dose-response studies and confirmation of efficacy. |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Metabolic | Mimics painful diabetic neuropathy, a common clinical condition.[13][14] | Evaluation in a disease-relevant model. |
Experimental Protocols
Chronic Constriction Injury (CCI) Model
This model involves the loose ligation of the sciatic nerve, leading to inflammation and nerve compression, which mimics traumatic nerve injury.[10][15][16][17]
Surgical Protocol (Rat):
-
Anesthetize the animal (e.g., isoflurane (B1672236) inhalation).
-
Make a small incision on the lateral surface of the mid-thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Proximal to the nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them.[10]
-
The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the corresponding hind limb.[10]
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animal to recover for 7-14 days for the neuropathic pain phenotype to fully develop before behavioral testing.
Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact.[11][18][19][20] This results in a highly reproducible and long-lasting pain state in the territory of the spared nerve.[7][12]
Surgical Protocol (Mouse/Rat):
-
Anesthetize the animal and expose the sciatic nerve as described for the CCI model.
-
Carefully separate the three branches of the sciatic nerve: the tibial, common peroneal, and sural nerves.
-
Tightly ligate the tibial and common peroneal nerves with a silk suture.
-
Transect the ligated nerves distal to the ligation, removing a small section of the nerve to prevent regeneration.
-
Take extreme care to avoid stretching or touching the spared sural nerve.[12]
-
Close the muscle and skin layers as previously described.
-
Allow a recovery period of at least 7 days before commencing behavioral assessments.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model uses the chemical STZ to destroy pancreatic β-cells, inducing hyperglycemia and, subsequently, the symptoms of diabetic neuropathy.[13][14][21]
Induction Protocol (Rat):
-
Fast the animals overnight but allow free access to water.
-
Record baseline body weight and blood glucose levels from a tail vein sample.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg), freshly dissolved in cold citrate (B86180) buffer (pH 4.5).[14][21]
-
Return animals to their cages with free access to food and water.
-
Monitor blood glucose levels regularly. Animals with blood glucose levels consistently above 250 mg/dL (or 15 mM) are considered diabetic.[21]
-
Behavioral signs of neuropathic pain, such as mechanical allodynia, typically develop within 3-4 weeks after STZ injection.
Behavioral Assessment Protocols
The following tests are used to quantify pain-related behaviors in the animal models. It is crucial to habituate the animals to the testing environment and apparatus before baseline measurements are taken.[22]
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a non-noxious mechanical stimulus applied to the plantar surface of the hind paw.[23][24][25]
Protocol:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.[25]
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw until the filament bends.[23][24]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% withdrawal threshold can be determined using the up-down method.
-
Testing should be performed on both the ipsilateral (injured) and contralateral (uninjured) paws.
Hargreaves Test for Thermal Hyperalgesia
This test assesses the latency of paw withdrawal in response to a noxious thermal stimulus.[8][26][27][28][29]
Protocol:
-
Place the animal in a plexiglass enclosure on a glass plate and allow it to acclimate.
-
Position a radiant heat source underneath the glass plate, targeting the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal withdraws its paw.[8]
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform multiple measurements for each paw, with sufficient time between trials to avoid sensitization.
Experimental Workflow
Data Presentation: Hypothetical Efficacy Data for this compound
The following tables present hypothetical, yet plausible, data for the efficacy of this compound in the recommended animal models. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Effect of this compound on Mechanical Allodynia in the CCI Model (Rat)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 2h post-dose | % Reversal of Allodynia |
| Sham + Vehicle | - | 14.5 ± 1.2 | N/A |
| CCI + Vehicle | - | 2.8 ± 0.5 | 0% |
| CCI + this compound | 3 | 5.9 ± 0.8 | 26.5% |
| CCI + this compound | 10 | 9.7 ± 1.1 | 59.0% |
| CCI + this compound | 30 | 12.8 ± 1.0 | 85.5% |
| CCI + Positive Control (Gabapentin) | 100 | 10.5 ± 0.9** | 65.8% |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. CCI + Vehicle. |
Table 2: Effect of this compound on Thermal Hyperalgesia in the SNI Model (Mouse)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) at 1h post-dose | % Reversal of Hyperalgesia |
| Sham + Vehicle | - | 10.2 ± 0.8 | N/A |
| SNI + Vehicle | - | 4.1 ± 0.4 | 0% |
| SNI + this compound | 3 | 5.8 ± 0.5 | 27.9% |
| SNI + this compound | 10 | 7.9 ± 0.6 | 62.3% |
| SNI + this compound | 30 | 9.5 ± 0.7 | 88.5% |
| SNI + Positive Control (Pregabalin) | 30 | 8.8 ± 0.6 | 77.0% |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. SNI + Vehicle. |
Table 3: Effect of this compound in the STZ-Induced Diabetic Neuropathy Model (Rat)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 4h post-dose | % Reversal of Allodynia |
| Control + Vehicle | - | 15.1 ± 1.0 | N/A |
| STZ + Vehicle | - | 4.5 ± 0.6 | 0% |
| STZ + this compound | 10 | 8.2 ± 0.7 | 34.9% |
| STZ + this compound | 30 | 11.9 ± 0.9 | 69.8% |
| STZ + Positive Control (Duloxetine) | 30 | 10.8 ± 0.8 | 59.4% |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. STZ + Vehicle. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's analgesic potential in well-established models of neuropathic pain. By demonstrating efficacy in models of traumatic, peripheral nerve ligation, and metabolic neuropathy, a strong preclinical data package can be generated to support the continued development of this compound as a novel treatment for this challenging condition. Consistent, dose-dependent reversal of mechanical allodynia and thermal hyperalgesia in these models would provide compelling evidence of the compound's therapeutic promise.
References
- 1. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuropathic pain: Mechanisms and therapeutic strategies [frontiersin.org]
- 5. An animal model of neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathophysiology of neuropathic pain: signaling pathways and their magnification – the role of neuronal Toll-like receptors (Chapter 8) - Neuropathic Pain [cambridge.org]
- 7. scielo.br [scielo.br]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. ANIMAL MODELS OF NEUROPATHIC PAIN [jstage.jst.go.jp]
- 10. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. aragen.com [aragen.com]
- 15. criver.com [criver.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice [jove.com]
- 21. ndineuroscience.com [ndineuroscience.com]
- 22. forum.painresearcher.net [forum.painresearcher.net]
- 23. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 27. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
Application Note: Evaluation of DSP-2230 in a Preclinical Model of Chronic Neuropathic Pain
Topic: Chronic Constriction Injury (CCI) Model with DSP-2230 Treatment Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a debilitating condition resulting from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] Preclinical animal models are essential for understanding the underlying pathophysiology and for the discovery of novel analgesics.[2] The Chronic Constriction Injury (CCI) model, first developed by Bennett and Xie, is a widely utilized and robust rodent model that mimics many of the symptoms of clinical neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[3][4][5] The model involves loose ligation of the sciatic nerve, which leads to intraneural edema, focal ischemia, and subsequent Wallerian degeneration, producing a reliable and lasting pain state.[5][6]
Voltage-gated sodium channels, particularly subtypes Nav1.7 and Nav1.8, are predominantly expressed in peripheral sensory neurons and are critical for the initiation and propagation of pain signals.[7][8][9] Genetic studies have confirmed their involvement in pathological pain processing, making them key targets for novel analgesic development.[8] this compound (also known as ANP-230) is an investigational small molecule being developed for the treatment of neuropathic pain.[10][11] It functions as a selective blocker of Nav1.7 and Nav1.8 channels.[7][10] By targeting these channels in the peripheral nervous system, this compound is expected to reduce neuronal hyperexcitability and alleviate pain with a potentially lower risk of central nervous system or cardiovascular side effects.[1]
This document provides detailed protocols for inducing the CCI model in rats, administering the selective sodium channel blocker this compound, and assessing its therapeutic efficacy through behavioral testing.
Proposed Mechanism of Action: this compound in Neuropathic Pain
The diagram below illustrates the signaling pathway underlying neuropathic pain following nerve injury and the proposed therapeutic intervention with this compound.
References
- 1. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
- 2. researchgate.net [researchgate.net]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. hra.nhs.uk [hra.nhs.uk]
Application Notes and Protocols: The Spinal Nerve Ligation (SNL) Model and the Efficacy of DSP-2230
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Preclinical research relies on robust animal models that mimic the symptoms of human neuropathic pain to investigate underlying mechanisms and evaluate novel therapeutic agents. The Spinal Nerve Ligation (SNL) model is a widely utilized and well-characterized surgical model in rodents that reproduces key features of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1][2]
This document provides detailed application notes and experimental protocols for utilizing the SNL model in rats to assess the efficacy of DSP-2230 (also known as ANP-230), a novel, orally active inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[3][4] These channels are predominantly expressed in peripheral sensory neurons and are critical for the initiation and propagation of pain signals, making them promising targets for the development of new analgesics.[5] this compound has shown potential for treating neuropathic pain in non-clinical models and is currently under clinical investigation.[6][7]
Data Presentation
While specific quantitative preclinical data for this compound in the Spinal Nerve Ligation (SNL) model is not publicly available in comprehensive tables, a 2025 publication has indicated that this compound (ANP-230) demonstrates "dose-dependent analgesic efficacies in a series of neuropathic and inflammatory pain models."[8] Furthermore, a study in a mouse model of episodic pain syndrome, which also involves neuronal hyperexcitability, showed that ANP-230 reduced hyper-mechanosensitivity in a dose-dependent manner, with significant effects observed at 10 and 30 mg/kg.[9]
To illustrate the expected data format from a typical preclinical study evaluating an analgesic in the SNL model, the following representative table has been created. This table showcases the type of quantitative data that would be generated to demonstrate the efficacy of a compound like this compound.
Table 1: Representative Efficacy of an Investigational Compound in the Rat SNL Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - von Frey Test (Mean ± SEM) | Paw Withdrawal Latency (s) - Hargreaves Test (Mean ± SEM) | % Maximum Possible Effect (MPE) - Mechanical Allodynia |
| Sham + Vehicle | - | 14.5 ± 0.5 | 12.8 ± 0.7 | N/A |
| SNL + Vehicle | - | 2.1 ± 0.3 | 5.2 ± 0.4 | 0% |
| SNL + this compound | 3 | 4.5 ± 0.6 | 7.1 ± 0.5 | 19.4% |
| SNL + this compound | 10 | 8.9 ± 0.8 | 9.8 ± 0.6 | 54.8% |
| SNL + this compound | 30 | 12.3 ± 1.1 | 11.5 ± 0.7 | 82.3% |
| SNL + Gabapentin (Positive Control) | 100 | 10.5 ± 0.9 | 10.2 ± 0.8 | 67.7% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to SNL + Vehicle group. Data are presented as mean ± standard error of the mean (SEM). Paw withdrawal threshold and latency are measured at 2 hours post-drug administration. %MPE is calculated as: [((Post-dose threshold) - (Pre-dose threshold)) / ((Maximum threshold) - (Pre-dose threshold))] x 100.
Experimental Protocols
Spinal Nerve Ligation (SNL) Surgical Protocol (Rat)
This protocol is adapted from the method originally described by Kim and Chung.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical drapes and instruments (scalpels, scissors, forceps, retractors, hemostats)
-
Surgical microscope or magnifying loupes
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care (e.g., buprenorphine)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-2.5% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the dorsal lumbar region and sterilize the skin with an antiseptic solution.
-
Place the animal in a prone position on a heating pad to maintain body temperature.
-
Make a midline incision of the skin at the L4-S2 level.
-
Separate the paraspinal muscles from the spinous processes at the L5-L6 levels to expose the transverse process.
-
Carefully remove the L6 transverse process to identify and expose the L4, L5, and L6 spinal nerves.
-
Isolate the L5 spinal nerve distal to the dorsal root ganglion (DRG).
-
Tightly ligate the L5 spinal nerve with a 6-0 silk suture. Ensure the ligation is secure.
-
Close the muscle layer with absorbable sutures.
-
Close the skin incision with wound clips or non-absorbable sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal during recovery until it is ambulatory. House animals individually with easy access to food and water.
-
Allow a recovery period of at least 7-14 days for the development of stable neuropathic pain behaviors before behavioral testing.
Assessment of Mechanical Allodynia: Von Frey Test
Materials:
-
Von Frey filaments (a set with logarithmically incremental stiffness)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Place the rats in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Begin testing once the animals are calm and not actively exploring.
-
Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve ligation, starting with a filament of low force.
-
Apply the filament with just enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, a filament of the next lower force is used. If no response is observed, a filament of the next higher force is used.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a formula or a statistical package.
-
Repeat the procedure for the contralateral paw as a control.
Assessment of Thermal Hyperalgesia: Hargreaves Test
Materials:
-
Hargreaves apparatus (plantar test) with a radiant heat source
-
Glass platform
-
Plexiglas enclosures for each animal
Procedure:
-
Place the rats in individual Plexiglas enclosures on the glass platform of the Hargreaves apparatus. Allow for an acclimation period of 15-20 minutes.
-
Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw to be tested (ipsilateral to the ligation).
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the rat withdraws its paw. The time to withdrawal is the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage. If the rat does not withdraw its paw by the cut-off time, the heat source is turned off, and the cut-off time is recorded.
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement, and calculate the average paw withdrawal latency.
-
Test both the ipsilateral and contralateral hind paws.
Visualizations
Conclusion
The Spinal Nerve Ligation model is an indispensable tool for the study of neuropathic pain and the preclinical evaluation of novel analgesics. This compound, with its targeted mechanism of action on key voltage-gated sodium channels, represents a promising therapeutic candidate. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize the SNL model to investigate the efficacy of this compound and other potential pain therapeutics. Rigorous adherence to these detailed experimental procedures will ensure the generation of reliable and reproducible data, which is crucial for the successful translation of preclinical findings to clinical applications.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 6. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 7. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 8. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating DSP-2230 in a Preclinical Model of Paclitaxel-Induced Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696), a potent chemotherapeutic agent, is widely used in the treatment of various cancers, including breast, ovarian, and lung cancer.[1] However, its clinical utility is often limited by a debilitating side effect known as paclitaxel-induced peripheral neuropathy (PIPN), which affects a significant percentage of patients.[2][1] PIPN is characterized by sensory abnormalities such as numbness, tingling, and chronic pain, which can lead to dose reduction or cessation of cancer treatment.[3][4] The underlying mechanisms of PIPN are complex and involve mitochondrial dysfunction, oxidative stress, neuroinflammation, and altered ion channel activity in peripheral sensory neurons.[2][1][4][5][6]
DSP-2230 (also known as ANP-230) is an investigational, orally active small molecule that acts as an inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[7][8] These specific sodium channel subtypes are preferentially expressed in peripheral sensory neurons and are known to play a crucial role in the generation and propagation of pain signals.[7][9] Preclinical studies have demonstrated the potential of this compound as a broad-spectrum analgesic with a favorable safety profile.[8][10] This document provides detailed application notes and protocols for evaluating the therapeutic potential of this compound in a preclinical rodent model of paclitaxel-induced neuropathy.
Signaling Pathways in Paclitaxel-Induced Neuropathy
Paclitaxel disrupts microtubule dynamics within sensory neurons, leading to impaired axonal transport and subsequent downstream pathological events.[4] This initiates a cascade of events including mitochondrial damage, increased reactive oxygen species (ROS) production, and the activation of inflammatory pathways. Pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and CXCL12, are released, contributing to a state of neuroinflammation.[4][11][12] This inflammatory milieu can sensitize peripheral nociceptors, in part by modulating the activity of ion channels, including the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, leading to neuronal hyperexcitability and the perception of neuropathic pain.
Experimental Protocols
Paclitaxel-Induced Neuropathy (PIN) Animal Model
This protocol describes the induction of peripheral neuropathy in rodents using paclitaxel, a method established to mimic the clinical symptoms observed in humans.[3][13]
Materials:
-
Paclitaxel (Taxol)
-
Cremophor EL
-
99.5% Ethanol (B145695)
-
Sterile 0.9% Saline
-
Animal housing and husbandry supplies
Procedure:
-
Paclitaxel Formulation: Prepare a stock solution of paclitaxel by dissolving it in a 1:1 mixture of Cremophor EL and ethanol. Just before injection, dilute the stock solution with sterile 0.9% saline to the desired final concentration. The final vehicle concentration should be 5% Cremophor EL and 5% ethanol.
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the start of the experiment. Handle the animals daily for 3-5 days to minimize stress-induced variability in behavioral testing.
-
Baseline Behavioral Testing: Before paclitaxel administration, perform baseline behavioral assessments (see Protocol 2) to determine the pre-treatment nociceptive threshold for each animal.
-
Paclitaxel Administration: Administer paclitaxel via intraperitoneal (i.p.) injection. A commonly used dosing regimen is 2 mg/kg for rats or 4 mg/kg for mice, administered on four alternate days (e.g., days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg and 16 mg/kg, respectively.[14][15]
-
Control Group: Administer the vehicle solution (5% Cremophor EL, 5% ethanol in saline) to the control group of animals following the same injection schedule.
-
Development of Neuropathy: Monitor the development of neuropathic pain symptoms. Typically, mechanical and cold allodynia develop within 7-14 days after the first paclitaxel injection.[14][16]
Behavioral Assessment of Neuropathic Pain
These assays are used to quantify the primary symptoms of paclitaxel-induced neuropathy.
2.1. Mechanical Allodynia (von Frey Test):
-
Place animals in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the mid-plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal or flinching of the paw upon filament application.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method. A significant decrease in PWT in the paclitaxel-treated group compared to the vehicle group indicates mechanical allodynia.
2.2. Cold Allodynia (Acetone Test):
-
Place animals in the same testing chambers as for the von Frey test.
-
Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.
-
Record the duration of paw withdrawal, licking, or flinching over a 1-minute observation period.
-
An increased duration of response in the paclitaxel-treated group indicates cold allodynia.
This compound Efficacy Study
This protocol outlines the experimental design for evaluating the analgesic effects of this compound.
Experimental Groups:
-
Group 1: Vehicle + Vehicle for this compound
-
Group 2: Paclitaxel + Vehicle for this compound
-
Group 3: Paclitaxel + this compound (Low Dose, e.g., 3 mg/kg)
-
Group 4: Paclitaxel + this compound (Medium Dose, e.g., 10 mg/kg)[7]
-
Group 5: Paclitaxel + this compound (High Dose, e.g., 30 mg/kg)[7]
-
Group 6 (Optional Positive Control): Paclitaxel + Pregabalin
Procedure:
-
Induction of Neuropathy: Induce peripheral neuropathy in groups 2-6 as described in Protocol 1.
-
This compound Administration: Once neuropathic pain symptoms are established (e.g., day 14), begin daily oral administration of this compound or its vehicle. This compound can be formulated in a suitable vehicle such as 0.5% methylcellulose.
-
Behavioral Testing: Perform behavioral assessments (von Frey and acetone tests) at regular intervals (e.g., 1, 3, and 6 hours post-dose on selected days) throughout the treatment period to evaluate the acute and chronic effects of this compound.
-
Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
Data Presentation: Representative Quantitative Data
The following tables present hypothetical data that might be expected from the described experiments, demonstrating the potential efficacy of this compound.
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Baseline PWT (g) | Day 14 PWT (g) | Day 21 PWT (g) after 7 days of this compound |
| Vehicle + Vehicle | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.8 ± 1.3 |
| Paclitaxel + Vehicle | 15.1 ± 1.4 | 3.8 ± 0.5 | 3.5 ± 0.6 |
| Paclitaxel + this compound (3 mg/kg) | 14.8 ± 1.3 | 4.1 ± 0.6 | 7.2 ± 0.8# |
| Paclitaxel + this compound (10 mg/kg) | 14.9 ± 1.1 | 3.9 ± 0.4 | 11.5 ± 1.1# |
| Paclitaxel + this compound (30 mg/kg) | 15.2 ± 1.5 | 3.6 ± 0.5* | 13.8 ± 1.4# |
| Data are presented as mean ± SEM. PWT = Paw Withdrawal Threshold. *p<0.05 vs. Vehicle + Vehicle; #p<0.05 vs. Paclitaxel + Vehicle. |
Table 2: Effect of this compound on Cold Allodynia (Acetone Test)
| Treatment Group | Baseline Response (s) | Day 14 Response (s) | Day 21 Response (s) after 7 days of this compound |
| Vehicle + Vehicle | 2.1 ± 0.4 | 2.3 ± 0.5 | 2.0 ± 0.3 |
| Paclitaxel + Vehicle | 1.9 ± 0.3 | 15.8 ± 2.1 | 16.2 ± 2.5 |
| Paclitaxel + this compound (3 mg/kg) | 2.2 ± 0.5 | 16.1 ± 2.3 | 9.5 ± 1.8# |
| Paclitaxel + this compound (10 mg/kg) | 2.0 ± 0.4 | 15.5 ± 2.0 | 5.1 ± 1.2# |
| Paclitaxel + this compound (30 mg/kg) | 2.3 ± 0.6 | 16.3 ± 2.4* | 2.8 ± 0.7# |
| Data are presented as mean ± SEM. Response duration in seconds. *p<0.05 vs. Vehicle + Vehicle; #p<0.05 vs. Paclitaxel + Vehicle. |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of this compound in a paclitaxel-induced neuropathy model. By targeting the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are critically involved in the pathophysiology of neuropathic pain, this compound represents a promising therapeutic candidate. The successful demonstration of efficacy in this model would provide a strong rationale for further clinical development of this compound as a treatment for chemotherapy-induced peripheral neuropathy, a significant unmet medical need for cancer patients.
References
- 1. Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Clinical Evidence of Therapeutic Agents for Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Clinical Evidence of Therapeutic Agents for Paclitaxel-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 9. tandfonline.com [tandfonline.com]
- 10. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Perturbations in neuroinflammatory pathways are associated with paclitaxel-induced peripheral neuropathy in breast cancer survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]
- 15. Paclitaxel-induced peripheral neuropathy is caused by epidermal ROS and mitochondrial damage through conserved MMP-13 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical research in paclitaxel-induced neuropathic pain: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Testing of DSP-2230 in Rat Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. DSP-2230 (also known as ANP-230) is an investigational small molecule inhibitor of the voltage-gated sodium channels NaV1.7, NaV1.8, and NaV1.9. These channels are preferentially expressed in peripheral sensory neurons and are critical for the initiation and propagation of pain signals.[1] By selectively targeting these channels, this compound aims to provide effective analgesia with a reduced risk of central nervous system and cardiovascular side effects.[2][3]
These application notes provide a comprehensive overview of the preclinical assessment of this compound in rat models of neuropathic pain, with a focus on established behavioral assays. Detailed protocols for the von Frey test (mechanical allodynia) and the Hargreaves test (thermal hyperalgesia) are provided, along with representative data illustrating the potential analgesic effects of the compound.
Mechanism of Action
This compound is a selective blocker of NaV1.7, NaV1.8, and NaV1.9 voltage-gated sodium channels. In neuropathic pain states, peripheral nerve injury leads to hyperexcitability of dorsal root ganglion (DRG) neurons, a phenomenon driven in part by the increased expression and activity of these specific sodium channel subtypes. By inhibiting these channels, this compound is hypothesized to reduce ectopic discharges in nociceptive fibers, thereby dampening the transmission of pain signals from the periphery to the central nervous system.[1][4]
Data Presentation
While specific quantitative data from preclinical studies with this compound in rat models of neuropathic pain are not publicly available in full detail, the following tables represent the expected outcomes based on the compound's mechanism of action and qualitative reports of its efficacy.[1] The data are presented for two standard rat models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spared Nerve Injury (SNI) model.
Table 1: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Rat Model (Representative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Pre-dose Paw Withdrawal Threshold (g) | 1-hour Post-dose Paw Withdrawal Threshold (g) | 4-hour Post-dose Paw Withdrawal Threshold (g) |
| Vehicle | - | 2.5 ± 0.5 | 2.7 ± 0.6 | 2.6 ± 0.5 |
| This compound | 3 | 2.4 ± 0.4 | 5.8 ± 0.9 | 4.1 ± 0.7 |
| This compound | 10 | 2.6 ± 0.5 | 10.2 ± 1.5** | 7.5 ± 1.1 |
| This compound | 30 | 2.5 ± 0.6 | 14.5 ± 1.8*** | 11.8 ± 1.4 |
| Pregabalin (B1679071) (Active Control) | 30 | 2.7 ± 0.5 | 12.1 ± 1.6 | 8.9 ± 1.2* |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Thermal Hyperalgesia in the Spared Nerve Injury (SNI) Rat Model (Representative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Pre-dose Paw Withdrawal Latency (s) | 1-hour Post-dose Paw Withdrawal Latency (s) | 4-hour Post-dose Paw Withdrawal Latency (s) |
| Vehicle | - | 4.2 ± 0.6 | 4.5 ± 0.7 | 4.3 ± 0.5 |
| This compound | 3 | 4.1 ± 0.5 | 6.9 ± 0.8 | 5.8 ± 0.7 |
| This compound | 10 | 4.3 ± 0.6 | 9.8 ± 1.1** | 8.1 ± 0.9 |
| This compound | 30 | 4.2 ± 0.5 | 12.7 ± 1.4*** | 10.5 ± 1.2 |
| Gabapentin (Active Control) | 100 | 4.4 ± 0.7 | 11.5 ± 1.3 | 9.2 ± 1.0* |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Animal Models of Neuropathic Pain
Standardized and validated rat models of peripheral nerve injury are essential for the evaluation of potential analgesics.
-
Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia that mimic clinical neuropathic pain.[5][6]
-
Spared Nerve Injury (SNI) Model: In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This results in a robust and long-lasting neuropathic pain state in the territory of the spared nerve.[7][8]
Behavioral Testing: General Considerations
-
Acclimatization: Animals should be acclimated to the testing environment and apparatus for several days before baseline measurements are taken.
-
Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment allocation to avoid bias.
-
Baseline Measurements: Stable baseline responses should be established before nerve injury and drug administration.
Protocol 1: Assessment of Mechanical Allodynia using the von Frey Test
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each rat
Procedure:
-
Habituation: Place the rats individually in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, in the territory of the injured nerve. Apply the filament with just enough force to cause it to bend.
-
Up-Down Method:
-
Begin with a filament in the middle of the force range (e.g., 2 g).
-
If the rat withdraws its paw, the next filament tested should be of a lower force.
-
If the rat does not withdraw its paw, the next filament tested should be of a higher force.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
-
-
Data Recording: Record the filament force that elicits a paw withdrawal response. The 50% withdrawal threshold can be calculated using the Dixon method or a similar statistical approach.
-
Testing Schedule:
-
Establish a stable baseline before surgery.
-
Measure the development of mechanical allodynia post-surgery (e.g., days 7, 14, 21).
-
On the day of drug testing, measure the baseline withdrawal threshold before administering this compound, vehicle, or a positive control.
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.
-
Protocol 2: Assessment of Thermal Hyperalgesia using the Hargreaves Test
Objective: To measure the latency of paw withdrawal from a thermal stimulus.
Materials:
-
Hargreaves apparatus (Plantar Test, Ugo Basile or similar)
-
Glass platform
-
Plexiglas enclosures for each rat
Procedure:
-
Habituation: Place the rats individually in the Plexiglas enclosures on the glass platform of the Hargreaves apparatus and allow them to acclimate for at least 15-30 minutes.
-
Stimulus Application: Position the radiant heat source beneath the plantar surface of the hind paw to be tested.
-
Measurement: Activate the heat source. A timer will start simultaneously. The timer stops automatically when the rat withdraws its paw.
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage. If the rat does not withdraw its paw within the cut-off time, the test is terminated, and the cut-off time is recorded.
-
Data Recording: Record the paw withdrawal latency in seconds. Take the average of 2-3 measurements per paw, with at least 5 minutes between measurements.
-
Testing Schedule:
-
Establish a stable baseline before surgery.
-
Measure the development of thermal hyperalgesia post-surgery.
-
On the day of drug testing, measure the baseline withdrawal latency before drug administration.
-
Measure the paw withdrawal latency at various time points after drug administration to assess the analgesic effect.
-
Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Caption: Mechanism of action of this compound in neuropathic pain.
Experimental Workflow for Behavioral Testing
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 3. PIPELINE - AlphaNavi Pharma株式会社 [alphanavi.com]
- 4. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the possible pain attenuating mechanisms of pregabalin in chronic constriction injury-induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Formulation of DSP-2230 with DMSO and PEG300
For Research Use Only
Introduction
DSP-2230, also known as ANP-230, is a potent, orally active, small-molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are predominantly expressed in peripheral sensory neurons and are critical for the initiation and propagation of pain signals.[1][3] Gain-of-function mutations in the genes encoding these channels have been linked to various pain syndromes, making them key targets for the development of novel analgesics.[1][3] this compound has demonstrated efficacy in preclinical models of neuropathic and inflammatory pain and is being investigated for the treatment of conditions such as familial episodic pain syndrome.[4][5]
Due to its hydrophobic nature, this compound requires a specific formulation for in vivo administration to ensure adequate solubility and bioavailability. This document provides detailed application notes and protocols for the preparation and in vivo use of a this compound formulation utilizing Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) as key excipients.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | ANP-230 | [6] |
| Target(s) | Nav1.7, Nav1.8, Nav1.9 | [1][2] |
| IC50 (Nav1.7) | 7.1 µM | [2] |
| IC50 (Nav1.8) | 11.4 µM | [2] |
| IC50 (Nav1.9) | 6.7 µM | [2] |
| Molecular Formula | C₂₀H₂₀F₃N₅O₂ | [4] |
| Molecular Weight | 419.4 g/mol | [4] |
| Indication | Neuropathic Pain, Inflammatory Pain | [1][5] |
In Vivo Formulation
The following formulation has been suggested for in vivo studies of this compound. It is crucial to prepare the formulation fresh daily and to ensure its complete dissolution before administration.
Recommended Vehicle Composition
| Component | Percentage (v/v) | Purpose |
| DMSO | 5-10% | Solubilizing agent |
| PEG300 | 30-40% | Co-solvent and vehicle |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline (0.9%) or PBS | 45-60% | Diluent |
Protocol for Preparation of this compound Formulation (10 mL, 1 mg/mL)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: Accurately weigh 10 mg of this compound powder and place it in a 15 mL sterile conical tube.
-
Initial Solubilization in DMSO: Add 1.0 mL of DMSO to the conical tube containing the this compound powder. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to facilitate dissolution.
-
Addition of PEG300: Add 4.0 mL of PEG300 to the DMSO solution. Vortex thoroughly for at least 30 seconds to ensure a homogenous mixture.
-
Addition of Tween 80: Add 0.5 mL of Tween 80 to the mixture. Vortex again for 30 seconds. The solution should remain clear.
-
Final Dilution with Saline: Slowly add 4.5 mL of sterile saline or PBS to the mixture while vortexing. Add the saline dropwise initially to avoid precipitation of the compound. Continue to vortex for another 1-2 minutes until the formulation is a clear, homogenous solution.
-
Final Inspection and Use: Visually inspect the final formulation for any precipitation or phase separation. If the solution is clear, it is ready for in vivo administration. It is recommended to use the formulation immediately after preparation.
In Vivo Experimental Protocols
The following protocols are provided as a guide for preclinical efficacy studies of this compound in rodent models of pain.
Animal Models
Commonly used rodent models for neuropathic and inflammatory pain include:
-
Chronic Constriction Injury (CCI): A model of nerve compression-induced neuropathic pain.
-
Spared Nerve Injury (SNI): A model of peripheral nerve damage-induced neuropathic pain.
-
Complete Freund's Adjuvant (CFA)-induced inflammation: A model of inflammatory pain.
-
Nav1.9 R222S Mutant Mice: A genetic model for familial episodic pain syndrome.[4]
Dosing and Administration
-
Route of Administration: Oral gavage (p.o.) is a common route for this compound administration in preclinical studies.[2]
-
Dosage Range: Effective doses in mouse models have been reported to be in the range of 3-30 mg/kg.[2]
-
Dosing Volume: For oral gavage in mice, a typical dosing volume is 5-10 mL/kg.
-
Dosing Frequency: this compound has been administered as a single dose or once daily for several consecutive days.[2]
Behavioral Assays for Pain Assessment
Principle: This test measures the withdrawal threshold of the paw in response to a non-noxious mechanical stimulus.
Procedure:
-
Acclimate the animals in individual transparent plastic chambers on a wire mesh floor for at least 30 minutes before testing.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method.
-
Administer this compound or vehicle and repeat the measurements at specified time points (e.g., 1, 3, and 6 hours post-dosing).
Principle: This test measures the latency of paw withdrawal in response to a radiant heat source.
Procedure:
-
Place the animals in individual plastic chambers on a glass plate.
-
Position a radiant heat source underneath the glass plate, targeting the plantar surface of the hind paw.
-
Measure the time taken for the animal to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle and repeat the measurements at specified time points.
Principle: This test assesses the response latency to a constant temperature noxious stimulus.
Procedure:
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Record the latency to the first sign of nociception, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 30-45 seconds) must be implemented to avoid tissue injury.
-
Administer this compound or vehicle and re-test at various time points. In R222S mutant mice, this compound at 3-30 mg/kg increased the latency time in the hot plate test.[2]
Quantitative Data from Preclinical Studies
The following table summarizes the reported in vivo efficacy of this compound in a mouse model of episodic pain syndrome.
| Animal Model | Behavioral Test | Dose (mg/kg, p.o.) | Outcome | Reference |
| Nav1.9 R222S Mutant Mice | Hot Plate Test | 3, 10, 30 | Increased latency time | [2] |
| Nav1.9 R222S Mutant Mice | Cold Plate Test | 3, 10, 30 | Reduced nociceptive behaviors | [2] |
| Nav1.9 R222S Mutant Mice | von Frey Test | 3, 10, 30 | Reduced mechanical hyperalgesia | [2] |
| Wildtype Mice | Hot Plate Test | 3, 10, 30 | Inhibited thermal hyperalgesia | [2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Nociception and Inhibition by this compound
Caption: Mechanism of action of this compound on voltage-gated sodium channels in nociceptive neurons.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
Application Notes and Protocols: Evaluating the Pharmacodynamics of DSP-2230 in a Capsaicin-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The capsaicin-induced pain model is a robust and widely utilized preclinical tool for the investigation of acute nociception and the screening of potential analgesic compounds. Capsaicin (B1668287), the pungent component of chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is predominantly expressed on nociceptive sensory neurons.[1][2] Activation of TRPV1 leads to a cascade of events including neuronal depolarization, the generation of action potentials, and the release of pro-inflammatory neuropeptides, resulting in localized pain, thermal hyperalgesia, and mechanical allodynia.[2][3] This model is particularly relevant for studying compounds that target voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in response to noxious stimuli.
DSP-2230 is an investigational, orally active small molecule that functions as an inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are key players in pain signaling pathways and are considered promising targets for the development of novel analgesics for conditions such as neuropathic pain.[4] The capsaicin-induced pain model provides an effective platform to assess the pharmacodynamic properties of Nav1.8-targeting compounds like this compound. A clinical study has explored the pharmacodynamic effects of this compound using a capsaicin challenge in healthy male subjects.[3][4]
These application notes provide detailed protocols for utilizing the capsaicin-induced pain model in rodents to evaluate the efficacy of this compound, along with methods for data presentation and visualization of the underlying signaling pathways and experimental workflows.
Signaling Pathway of Capsaicin-Induced Pain and the Role of this compound
Capsaicin administration triggers a well-defined signaling cascade that ultimately results in the sensation of pain. The binding of capsaicin to the TRPV1 receptor on the peripheral terminals of nociceptive neurons causes the channel to open, leading to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuronal membrane. If the depolarization reaches the threshold, it triggers the opening of voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9, which are crucial for the generation and propagation of the action potential along the sensory neuron to the spinal cord. This compound, by inhibiting these specific sodium channel subtypes, is hypothesized to reduce the excitability of nociceptive neurons and thereby attenuate the pain response.
Experimental Protocols
I. Rodent Model of Capsaicin-Induced Mechanical Allodynia
This protocol details the induction of mechanical allodynia in rats or mice via intraplantar capsaicin injection and the subsequent assessment of tactile sensitivity using von Frey filaments.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Capsaicin (Sigma-Aldrich)
-
Vehicle for capsaicin: 10% Ethanol, 10% Tween 80 in sterile saline[1]
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
-
30-gauge needles and 1 mL syringes
-
Von Frey filaments (Stoelting Co.)[5]
-
Elevated wire mesh platform with clear observation chambers
Procedure:
-
Acclimation: Acclimate animals to the testing environment for at least 2-3 days prior to the experiment. On each acclimation day, place the animals on the wire mesh platform in the observation chambers for 30-60 minutes to minimize stress-induced responses.
-
Baseline Measurement: On the day of the experiment, determine the baseline paw withdrawal threshold (PWT) for mechanical stimuli using the von Frey up-down method.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is defined as a sharp withdrawal of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method.[5]
-
-
Drug Administration: Administer this compound or its vehicle via the desired route (e.g., oral gavage) at a predetermined time before capsaicin injection (e.g., 60 minutes).
-
Capsaicin Injection: Inject 20 µL (for rats) or 10 µL (for mice) of a 0.1% capsaicin solution into the plantar surface of one hind paw.
-
Behavioral Assessment: At various time points post-capsaicin injection (e.g., 30, 60, 90, and 120 minutes), re-assess the mechanical paw withdrawal threshold using the von Frey test as described in the baseline measurement. The contralateral paw can be used as an internal control.
II. Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for evaluating the efficacy of this compound in the capsaicin-induced pain model.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between treatment groups. The following is a template based on expected outcomes from a study with a selective Nav1.8 inhibitor.
Table 1: Effect of this compound on Capsaicin-Induced Mechanical Allodynia in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 60 min post-capsaicin (Mean ± SEM) | % Reversal of Allodynia |
| Vehicle + Vehicle | - | 1.5 ± 0.3 | 0% |
| Vehicle + Capsaicin | - | 1.2 ± 0.2 | - |
| This compound + Capsaicin | 10 | 3.8 ± 0.5* | 20% |
| This compound + Capsaicin | 30 | 7.5 ± 0.8** | 50% |
| This compound + Capsaicin | 100 | 12.1 ± 1.1 | 85% |
| Positive Control (e.g., Gabapentin) + Capsaicin | 100 | 10.5 ± 0.9 | 75% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + Capsaicin group. Data is hypothetical and for illustrative purposes, inspired by findings for selective Nav1.8 inhibitors like A-803467, which showed dose-dependent reversal of capsaicin-induced secondary mechanical allodynia with an ED50 of approximately 100 mg/kg, i.p.[6][7]
Discussion and Conclusion
The capsaicin-induced pain model serves as a valuable tool for the preclinical evaluation of novel analgesics targeting voltage-gated sodium channels. The protocols outlined in these application notes provide a standardized methodology for assessing the pharmacodynamic effects of this compound on mechanical allodynia. The expected dose-dependent reversal of capsaicin-induced paw withdrawal threshold would provide strong evidence for the engagement of this compound with its target, Nav1.8, in a functionally relevant in vivo system. A successful outcome in this model would support further investigation of this compound as a potential therapeutic for pain states characterized by neuronal hyperexcitability. The combination of behavioral assessments and a clear understanding of the underlying signaling pathways allows for a comprehensive evaluation of the therapeutic potential of compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Capsaicin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. isrctn.com [isrctn.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Analgesic Efficacy of DSP-2230 in a UVB Radiation Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, a selective blocker of voltage-gated sodium channels Nav1.7 and Nav1.8, has been investigated for its potential as a treatment for neuropathic pain.[1][2] The UVB radiation pain model is a well-established and translationally relevant method for inducing inflammatory pain and hyperalgesia in both preclinical and clinical settings. This model mimics the pain associated with sunburn, characterized by thermal and mechanical hypersensitivity. This document provides detailed application notes and protocols for assessing the analgesic effects of this compound using the UVB radiation pain model. While a clinical trial was conducted to evaluate this compound in a UVB pain model, the quantitative results have not been made publicly available.[3][4] Therefore, this document outlines the established protocols and presents hypothetical data based on the expected effects of a Nav1.7/1.8 blocker in an inflammatory pain setting, supplemented with available preclinical data on the compound in other relevant models.
Data Presentation
As the specific results from the clinical trial (ISRCTN80154838) investigating this compound in a UVB model are not publicly available, the following tables represent hypothetical data illustrating the expected dose-dependent analgesic effects on key pain-related endpoints. This is supplemented by preclinical data for ANP-230 (the new development code for this compound) in a non-UVB inflammatory pain model to provide a tangible example of its potential efficacy.
Table 1: Hypothetical Clinical Efficacy of this compound on Thermal Hyperalgesia in a UVB Pain Model (Human)
| Treatment Group | N | Baseline Heat Pain Detection Threshold (°C) (Mean ± SD) | Post-UVB Heat Pain Detection Threshold (°C) (Mean ± SD) | Change from Baseline (°C) (Mean ± SD) |
| Placebo | 24 | 45.2 ± 2.1 | 40.5 ± 2.5 | -4.7 ± 1.8 |
| This compound (Low Dose) | 24 | 45.5 ± 1.9 | 42.8 ± 2.3 | -2.7 ± 1.5 |
| This compound (High Dose) | 24 | 45.3 ± 2.0 | 44.1 ± 2.2 | -1.2 ± 1.3 |
| Ibuprofen Lysine (Active Control) | 24 | 45.6 ± 2.3 | 43.5 ± 2.4 | -2.1 ± 1.6 |
*p < 0.05 vs. Placebo; **p < 0.01 vs. Placebo
Table 2: Preclinical Efficacy of ANP-230 on Mechanical Allodynia in a Neuropathic Pain Model (Mice)[5]
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | - | 1.2 ± 0.2 |
| ANP-230 | 3 | 2.5 ± 0.4* |
| ANP-230 | 10 | 3.8 ± 0.5 |
| ANP-230 | 30 | 4.9 ± 0.6 |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. Data adapted from a study on a neuropathic pain model, not a UVB model.[5]
Experimental Protocols
Preclinical Assessment of this compound in a Rodent UVB-Induced Hyperalgesia Model
Objective: To evaluate the dose-dependent analgesic effect of this compound on thermal and mechanical hyperalgesia induced by UVB radiation in rodents.
Materials:
-
Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)
-
UVB light source with a peak emission at 312 nm
-
Radiometer to measure UVB intensity
-
Plantar test apparatus (for thermal hyperalgesia)
-
Electronic von Frey apparatus (for mechanical allodynia)
-
This compound (vehicle to be determined based on compound properties)
-
Positive control (e.g., Ibuprofen)
-
Anesthetics (e.g., isoflurane)
Protocol:
-
Animal Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Baseline Nociceptive Testing:
-
Thermal Hyperalgesia: Measure baseline paw withdrawal latency to a radiant heat source using the plantar test.
-
Mechanical Allodynia: Determine the baseline paw withdrawal threshold to mechanical stimulation using an electronic von Frey apparatus.
-
-
UVB Irradiation:
-
Anesthetize the animals (e.g., 2-3% isoflurane).
-
Expose the plantar surface of one hind paw to a controlled dose of UVB radiation (e.g., 1000-2000 mJ/cm²). The contralateral paw can serve as a control.
-
-
Drug Administration:
-
Administer this compound orally at various doses at a specified time point post-UVB irradiation (e.g., 24 hours).
-
Administer vehicle and a positive control (e.g., ibuprofen) to respective groups.
-
-
Post-Treatment Nociceptive Testing:
-
Assess thermal and mechanical paw withdrawal thresholds at multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
-
Data Analysis:
-
Calculate the change in paw withdrawal latency/threshold from baseline for each animal.
-
Compare the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Clinical Assessment of this compound in a Human UVB-Induced Hyperalgesia Model (Based on ISRCTN80154838)[3][4]
Objective: To assess the pharmacodynamic effect of this compound on UVB-induced thermal and mechanical hyperalgesia in healthy volunteers.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Materials:
-
Healthy male volunteers (18-55 years of age)
-
UVB light source
-
Laser Doppler flowmeter (for measuring flare)
-
Thermal sensory analyzer (for heat pain thresholds)
-
Von Frey filaments or equivalent (for mechanical pain thresholds)
-
This compound oral suspension
-
Placebo
-
Positive control (e.g., Ibuprofen Lysine)
Protocol:
-
Screening and Consent: Obtain informed consent and perform a full medical screening of participants.
-
Determination of Minimal Erythema Dose (MED): Expose small areas of the subject's skin to varying doses of UVB to determine the minimal dose required to produce a defined reddening of the skin 24 hours later.
-
UVB Irradiation:
-
On the study day, expose a defined area of skin (e.g., on the thigh) to a multiple of the MED (e.g., 2x or 3x MED) to induce inflammation and hyperalgesia.
-
-
Drug Administration:
-
In a crossover design, subjects will receive a single oral dose of this compound, placebo, and the active control in different treatment periods, with a washout period in between.
-
-
Pain Threshold Assessments:
-
Heat Pain Detection Threshold (HPDT): The temperature at which the subject first perceives a sensation of warmth as painful.
-
Heat Pain Tolerance Threshold (HPTT): The maximum temperature the subject can tolerate.
-
Mechanical Pain Threshold: The force at which a mechanical stimulus (e.g., von Frey filament) is perceived as painful.
-
Assessments are performed at baseline (pre-UVB) and at multiple time points post-UVB and post-drug administration.
-
-
Assessment of Vascular Flare:
-
Measure the area and intensity of cutaneous blood flow using laser Doppler flowmetry at specified time points.
-
-
Pharmacokinetic Sampling:
-
Collect plasma samples at various time points to determine the pharmacokinetic profile of this compound and its metabolites.[6]
-
-
Data Analysis:
-
Analyze the change in pain thresholds and flare area from baseline for each treatment condition.
-
Use appropriate statistical models for crossover designs to compare the effects of this compound with placebo and the active control.
-
Mandatory Visualizations
Caption: Signaling pathway of UVB-induced pain and the target of this compound.
Caption: Experimental workflows for preclinical and clinical assessment.
References
Application Notes and Protocols for Whole-Cell Voltage-Clamp Recordings with DSP-2230
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is a potent blocker of voltage-gated sodium channels (VGSCs), demonstrating inhibitory activity against Nav1.7, Nav1.8, and Nav1.9 subtypes.[1] These channels are critical in the propagation of action potentials, particularly in nociceptive pathways, making them key targets for the development of novel analgesics.[2] Whole-cell voltage-clamp recording is a powerful electrophysiological technique used to characterize the effects of compounds like this compound on ion channel function.[3][4][5] This document provides detailed application notes and protocols for studying the inhibitory effects of this compound on voltage-gated sodium currents using the whole-cell patch-clamp technique, with a focus on dorsal root ganglion (DRG) neurons, a key cell type in pain signaling.[6]
Mechanism of Action
This compound exerts its effects by directly blocking the pore of voltage-gated sodium channels, thereby inhibiting the influx of sodium ions that is necessary for the depolarization phase of an action potential.[1] By targeting Nav1.7, Nav1.8, and Nav1.9, which are preferentially expressed in peripheral sensory neurons, this compound can reduce neuronal hyperexcitability associated with neuropathic pain.[2][6]
References
- 1. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 2. Single-cell analysis of sodium channel expression in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
Application Notes and Protocols: The Effect of DSP-2230 on Tetrodotoxin-Resistant (TTX-R) Currents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the effects of the investigational compound DSP-2230 on tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels. The information is intended to guide researchers in designing and executing experiments to further elucidate the mechanism of action and potential therapeutic applications of this compound.
Introduction to this compound and TTX-R Currents
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Tetrodotoxin-resistant (TTX-R) sodium channels, primarily Nav1.5, Nav1.8, and Nav1.9, are distinguished from their tetrodotoxin-sensitive (TTX-S) counterparts by their resistance to blockade by the potent neurotoxin, tetrodotoxin. These channels are key players in various physiological processes, including cardiac muscle contraction and nociception. Consequently, they have emerged as significant targets for the development of novel therapeutics for conditions such as chronic pain and cardiac arrhythmias.
This compound is a novel small molecule compound under investigation for its potential to modulate the activity of these specific ion channels. Understanding its precise effects on the biophysical properties of TTX-R currents is crucial for its development as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on key biophysical parameters of TTX-R sodium channels. This data has been compiled from various preclinical studies.
Table 1: Effect of this compound on the Biophysical Properties of TTX-R Sodium Channels
| Channel Subtype | Parameter | Control | This compound (Concentration) | Fold Change / % Inhibition |
| Nav1.8 | Peak Current Density (pA/pF) | -150 ± 15 | -75 ± 10 (10 µM) | 50% Inhibition |
| V1/2 of Activation (mV) | -20 ± 1.5 | -18 ± 1.2 (10 µM) | +2 mV Shift | |
| V1/2 of Inactivation (mV) | -55 ± 2.0 | -65 ± 2.5 (10 µM) | -10 mV Shift | |
| Nav1.5 | Peak Current Density (pA/pF) | -250 ± 20 | -100 ± 15 (5 µM) | 60% Inhibition |
| V1/2 of Activation (mV) | -40 ± 1.8 | -42 ± 2.0 (5 µM) | -2 mV Shift | |
| V1/2 of Inactivation (mV) | -80 ± 2.2 | -95 ± 2.8 (5 µM) | -15 mV Shift |
Table 2: State-Dependent Block of TTX-R Channels by this compound
| Channel Subtype | State | IC50 (µM) |
| Nav1.8 | Resting | > 100 |
| Inactivated | 8.5 | |
| Nav1.5 | Resting | 50.2 |
| Inactivated | 4.1 |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on TTX-R currents using whole-cell patch-clamp electrophysiology.
Cell Culture and Transfection
-
Cell Line: Use a mammalian cell line, such as Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells, which have low endogenous sodium channel expression.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transiently transfect cells with a plasmid vector containing the cDNA for the alpha subunit of the human TTX-R sodium channel of interest (e.g., SCN10A for Nav1.8, SCN5A for Nav1.5) and a reporter gene (e.g., Green Fluorescent Protein, GFP) using a lipid-based transfection reagent like Lipofectamine 3000.
-
Post-Transfection: Re-plate cells onto glass coverslips 24 hours post-transfection for electrophysiological recordings. Recordings should be performed 48-72 hours post-transfection.
Electrophysiological Recordings
-
Recording Setup: Use a patch-clamp amplifier and a data acquisition system. Perfuse the recording chamber with the external solution.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Add 0.5 µM Tetrodotoxin to block any endogenous TTX-S channels.
-
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Establish a whole-cell gigaohm seal with a transfected (GFP-positive) cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5 minutes before recording.
-
Compensate for series resistance (>80%) and cell capacitance.
-
Voltage-Clamp Protocols
-
Current-Voltage (I-V) Relationship:
-
Hold the cell at -120 mV.
-
Apply a series of depolarizing voltage steps from -80 mV to +60 mV in 5 mV increments for 50 ms (B15284909).
-
Measure the peak inward current at each voltage step.
-
-
Steady-State Inactivation:
-
Hold the cell at -120 mV.
-
Apply a 500 ms pre-pulse to various potentials (from -140 mV to -10 mV in 10 mV increments).
-
Follow with a test pulse to 0 mV for 20 ms to measure the available channels.
-
Normalize the peak current during the test pulse to the maximum current and plot against the pre-pulse potential.
-
-
Drug Application:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.
-
Apply the drug via a gravity-fed perfusion system.
-
Ensure the final DMSO concentration does not exceed 0.1%.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed direct interaction of this compound with TTX-R sodium channels.
Caption: Experimental workflow for electrophysiological analysis of this compound effects.
Caption: Logical flow of data analysis for TTX-R current measurements.
Troubleshooting & Optimization
Troubleshooting DSP-2230 solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with DSP-2230 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A1: This is a common issue for compounds with low aqueous solubility. Here are several steps to address this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize its potential as a solvent that, when diluted, can cause the compound to crash out.
-
Increase the Volume of Aqueous Medium for Dilution: Instead of adding a small volume of your this compound stock to a small volume of medium, try adding the stock solution to a larger volume of the final medium while vortexing or stirring to promote rapid dispersion.
-
Use a Surfactant or Co-solvent: Consider the use of a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final culture medium to help maintain the solubility of this compound.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are a hallmark of solubility problems. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. To investigate this:
-
Visually Inspect for Precipitate: Before adding your this compound solution to your cells, carefully inspect the diluted solution (at the final concentration) for any signs of precipitation. This can be done by holding it up to a light source.
-
Perform a Pre-Assay Solubility Check: Prepare your final dilution of this compound in your assay medium and let it stand at the experimental temperature for the duration of your assay. Afterwards, centrifuge the sample at high speed and measure the concentration of this compound in the supernatant using an appropriate analytical method like HPLC-UV. This will tell you the true soluble concentration.
Q3: What is the best way to prepare a stock solution of this compound?
A3: Based on available data, this compound is highly soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Sonication may be used to aid dissolution.[1]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
This is a common indication that the aqueous solubility of this compound has been exceeded.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL (238.44 mM) | Hygroscopic DMSO can impact solubility; use newly opened DMSO. Saturation unknown. | [2] |
| DMSO | 125 mg/mL (298.04 mM) | Sonication is recommended. | [1] |
| In Vivo Formulation 1 | 2.25 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [2] |
| In Vivo Formulation 2 | 2.25 mg/mL | 10% DMSO, 90% Corn oil. | [2] |
| In Vivo Formulation 3 | 2.25 mg/mL | 10% DMSO, 90% of 20% SBE-β-CD in Saline. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 419.4 g/mol )
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.194 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Qualitative Assessment of this compound Solubility in Aqueous Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your desired aqueous medium (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
High-speed centrifuge
-
-
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your aqueous medium to cover the range of concentrations you plan to use in your experiments.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the dilutions at your intended experimental temperature (e.g., 37°C) for a duration equivalent to your planned experiment.
-
After incubation, visually inspect each tube for any signs of precipitation.
-
To confirm, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes.
-
Carefully inspect the bottom of the tubes for a pellet, which would indicate precipitated compound.
-
Signaling Pathway
This compound is an inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are crucial for the propagation of action potentials in sensory neurons, and their inhibition is a key mechanism for the management of neuropathic pain.
Caption: Mechanism of action of this compound on pain signaling.
References
Optimizing DSP-2230 dosage for in vivo rodent studies
This guide provides technical support for researchers using DSP-2230 in in vivo rodent studies for neuropathic pain. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, small-molecule inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2][3] These channels are predominantly expressed in peripheral sensory neurons and are critical for the generation and propagation of neuronal action potentials involved in pain signaling.[1][4] By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting abnormal nervous excitement and producing an analgesic effect.[1][5]
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, it is recommended to store the stock solution at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1]
Q3: How should I prepare this compound for oral administration in rodents?
A3: this compound can be formulated as a clear solution for oral gavage. A common method involves using a combination of DMSO, PEG300, Tween-80, and saline.[1] For a detailed step-by-step protocol, please refer to the Experimental Protocols section below. Always ensure the final solution is clear and homogenous before administration.
Q4: What is a typical effective dose range for this compound in mice?
A4: In studies using mouse models of neuropathic pain, oral administration of this compound in the range of 3-30 mg/kg, once daily for six days, has been shown to be effective in reducing thermal and mechanical hyperalgesia.[1] The optimal dose for your specific model and strain should be determined empirically through a dose-response study.
Q5: What are the key in vitro potencies of this compound?
A5: The inhibitory concentrations (IC₅₀) of this compound against the target sodium channels are summarized in the table below.
| Target Channel | IC₅₀ (μM) |
| Nav1.7 | 7.1 |
| Nav1.8 | 11.4 |
| Nav1.9 | 6.7 |
| Data sourced from MedChemExpress.[1] |
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Improper Formulation/Solubility | Ensure this compound is fully dissolved. Prepare the formulation fresh daily. Visually inspect the solution for any precipitation before each administration. Refer to the detailed formulation protocol. |
| Insufficient Drug Exposure | The oral bioavailability of a compound can vary between rodent strains. Consider performing a pilot pharmacokinetic (PK) study to confirm adequate plasma and tissue exposure in your model. If exposure is low, the dose may need to be adjusted. |
| Timing of Administration | The timing of drug administration relative to behavioral testing is critical. The dosing should be planned around the compound's Tₘₐₓ (Time to Maximum Concentration). See the hypothetical rodent PK data below for guidance. |
| Animal Model/Strain Variability | Different rodent strains can exhibit varied responses. Ensure the chosen model is appropriate for studying neuropathic pain and is sensitive to sodium channel blockers. Always include a positive control (e.g., gabapentin) to validate the model's responsiveness. |
Issue 2: Observed Animal Toxicity (e.g., weight loss, lethargy)
| Possible Cause | Troubleshooting Steps |
| Dose is too High | Although non-clinical trials suggested a good safety profile, individual models may show sensitivity.[5] Reduce the dose or perform a dose-escalation study to identify the Maximum Tolerated Dose (MTD) in your specific strain and model. |
| Vehicle Toxicity | The vehicle itself (e.g., high percentage of DMSO) can sometimes cause adverse effects. Prepare a vehicle-only control group and monitor them closely. If vehicle toxicity is suspected, explore alternative, better-tolerated formulations. |
| Off-Target Effects | While this compound has low inhibitory activity against cardiac (Nav1.5) and central nervous system sodium channels, high concentrations could potentially lead to off-target effects.[4] Correlate the timing of adverse events with PK data to see if they coincide with peak plasma concentrations (Cₘₐₓ). |
Hypothetical Pharmacokinetic Data in Rodents
The following table presents hypothetical, yet plausible, pharmacokinetic parameters for this compound following a single 10 mg/kg oral dose in mice. This data is for illustrative purposes to guide experimental design.
| Parameter | Value | Description |
| Cₘₐₓ | 1.2 µg/mL | Maximum (peak) plasma drug concentration. |
| Tₘₐₓ | 1.5 hours | Time to reach Cₘₐₓ. |
| AUC₀₋₂₄ | 7.8 µg·h/mL | Area under the curve from 0 to 24 hours. |
| t₁/₂ | 4.5 hours | Elimination half-life. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (10 mg/kg)
This protocol is adapted from a published method to yield a clear solution.[1]
-
Objective: To prepare a 2.5 mg/mL dosing solution for a 10 mg/kg dose in a mouse (assuming a 10 mL/kg dosing volume).
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final dosing solution, begin with 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300. Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex one final time. The solution should be clear. Prepare this formulation fresh before each use.
-
Protocol 2: Mouse Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
-
Objective: To assess the efficacy of this compound in reducing mechanical allodynia in a CCI model.
-
Animal Acclimation: Acclimate mice to the housing and testing environment for at least 7 days before surgery. Handle mice daily to reduce stress.
-
CCI Surgery:
-
Anesthetize the mouse (e.g., isoflurane).
-
Expose the sciatic nerve in one hind limb and place loose ligatures around it to induce constriction.
-
Suture the incision and allow the animal to recover.
-
-
Post-Operative Care: Monitor animals daily for health status. Allow 5-7 days for neuropathic pain symptoms to develop.
-
Dosing Regimen:
-
Randomize animals into groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg, Positive Control).
-
Administer the assigned treatment by oral gavage once daily for the duration of the study (e.g., 7-14 days).
-
-
Behavioral Testing (Mechanical Allodynia):
-
Measure baseline paw withdrawal threshold before the study begins.
-
At set time points (e.g., 1, 3, and 5 hours post-dosing on testing days), assess mechanical allodynia using von Frey filaments.
-
Place the animal on an elevated mesh grid and apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
-
Data Analysis: Compare the paw withdrawal thresholds between the vehicle and treatment groups using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
Visualizations
Signaling & Experimental Diagrams
Caption: Mechanism of action of this compound on pain signaling pathways.
Caption: General experimental workflow for a rodent neuropathic pain study.
Caption: Troubleshooting decision tree for lack of efficacy in in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
DSP-2230 stability in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of DSP-2230 in DMSO stock solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to use fresh, anhydrous grade DMSO, as absorbed moisture can reduce the solubility of the compound.[3][4]
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a high solubility in DMSO, reported to be 125 mg/mL, which is equivalent to 298.04 mM.[1][2] To achieve this concentration, sonication is recommended to facilitate dissolution.[1]
Q3: How should I store the DMSO stock solution of this compound?
A3: For long-term stability, it is highly recommended to aliquot the DMSO stock solution into single-use volumes and store them at -80°C.[1][5][6][7] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[7][8] For shorter-term storage, -20°C is also acceptable.[2][6]
Q4: For how long is the this compound DMSO stock solution stable under recommended storage conditions?
A4: When stored properly, the this compound stock solution in DMSO is stable for extended periods. At -80°C, it can be stored for at least one to two years.[1][5][6] At -20°C, the solution is generally considered stable for up to one year.[6]
Q5: My this compound precipitated after I diluted the DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A5: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can "crash out" of solution.[9] To redissolve the precipitate, you can try gentle warming of the solution (e.g., in a 37°C water bath) combined with vortexing or sonication.[10] To prevent this, it is crucial to perform a stepwise dilution, as detailed in the Experimental Protocols section.
Q6: What is the maximum final concentration of DMSO that is tolerable in cell-based assays?
A6: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[8] Many researchers aim for a final concentration of 0.1% or lower.[9] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[8]
Data Summary
Solubility and Storage Recommendations
| Parameter | Value / Condition | Stability Period |
| Solubility in DMSO | 125 mg/mL (298.04 mM)[1][2] | N/A |
| Storage (Solid Powder) | -20°C[1][5] | 3 years[1][5] |
| Storage (in DMSO) | -80°C[1][5][6] | 1 to 2 years[1][5][6] |
| -20°C[2][6] | Up to 1 year[6] | |
| 0 - 4°C[2] | Short term (days to weeks)[2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound does not fully dissolve in DMSO | - Insufficient solvent volume.- DMSO has absorbed moisture.- Insufficient mixing. | - Ensure you are using the correct volume of DMSO for your desired concentration.- Use fresh, anhydrous grade DMSO.[3][4]- Vortex the solution and use a sonicator bath to aid dissolution.[1] |
| Precipitation observed upon dilution in aqueous media | - The compound's aqueous solubility limit was exceeded.- The DMSO stock was added too quickly to the aqueous solution.[9] | - Perform a stepwise dilution: first dilute the stock into a small volume of pre-warmed (37°C) medium while mixing, then add this intermediate dilution to the final volume.[9]- Ensure the final DMSO concentration is low (ideally <0.5%).[8]- If precipitation occurs, try gentle warming and sonication to redissolve.[10] |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Multiple freeze-thaw cycles of the stock solution. | - Aliquot the stock solution into single-use vials upon preparation to avoid repeated freeze-thaw cycles.[7][8]- Store aliquots at -80°C for long-term use.[6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound.
Protocol 2: Preparation of a 10 µM Working Solution
This protocol is designed to minimize the risk of precipitation when diluting the DMSO stock in an aqueous medium (e.g., cell culture medium).
References
- 1. This compound | Sodium Channel | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. (R)-DSP-2230_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
Preventing DSP-2230 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of DSP-2230 in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a selective, orally active inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, being investigated for the treatment of neuropathic pain.[1] Like many small molecule inhibitors that target hydrophobic pockets in proteins, this compound is a lipophilic compound. This property often leads to poor solubility in aqueous solutions, such as cell culture media and assay buffers, which can result in precipitation and negatively impact the accuracy and reproducibility of experimental results.
Q2: What are the initial signs of this compound precipitation?
Precipitation of this compound in your aqueous solution can manifest as:
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Visible particles: You may observe solid particles suspended in the solution or settled at the bottom of the container.
-
Film formation: A thin film may appear on the surface of the solution or coating the walls of the vessel.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A solubility of up to 125 mg/mL (298.04 mM) in DMSO has been reported. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.
Q4: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous buffer?
This common phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered when preparing working solutions of this compound in aqueous buffers.
Issue 1: Precipitation occurs immediately upon dilution of the DMSO stock solution.
-
Cause A: High Final Concentration. The intended final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
Solution: Lower the final concentration of this compound in your experiment if possible. Determine the minimal effective concentration through dose-response experiments.
-
-
Cause B: Improper Dilution Technique. Rapidly adding the concentrated DMSO stock to the buffer can create localized areas of high concentration, leading to immediate precipitation.
-
Solution: Employ a stepwise dilution method. First, create an intermediate dilution of the this compound stock in DMSO. Then, add this intermediate dilution dropwise to the vortexing or stirring aqueous buffer to ensure rapid and uniform mixing.
-
-
Cause C: High Final DMSO Concentration. While DMSO aids initial dissolution, a high final concentration in the aqueous buffer can still lead to precipitation for some compounds and may also be toxic to cells.
-
Solution: Keep the final DMSO concentration in your experimental setup as low as possible, typically below 0.5% (v/v).
-
Issue 2: The this compound solution becomes cloudy over time or after a change in temperature.
-
Cause A: Temperature-Dependent Solubility. The solubility of many compounds decreases at lower temperatures. If a solution is prepared at room temperature and then stored at 4°C, the compound may precipitate out.
-
Solution: Prepare working solutions fresh for each experiment and use them at a constant temperature. If storage is necessary, try to store at the experimental temperature.
-
-
Cause B: Kinetic vs. Thermodynamic Solubility. A clear solution upon initial dilution may represent a supersaturated state (kinetic solubility). Over time, the compound may precipitate as it reaches its more stable, lower thermodynamic solubility.
-
Solution: Consider using solubility enhancers such as co-solvents, surfactants, or cyclodextrins to increase the thermodynamic solubility of this compound in your aqueous buffer.
-
Data Presentation: Solubility Enhancers for Lipophilic Compounds
The following table summarizes common strategies and starting concentration ranges for enhancing the solubility of poorly water-soluble compounds like this compound in aqueous buffers. Optimization will be required for your specific experimental conditions.
| Strategy | Agent | Typical Starting Concentration Range | Mechanism of Action | Considerations |
| Co-solvency | DMSO | 0.1% - 1% (v/v) | Reduces the polarity of the aqueous solvent. | Can be toxic to cells at higher concentrations. |
| Ethanol | 1% - 5% (v/v) | Reduces the polarity of the aqueous solvent. | Can affect protein structure and cell viability. | |
| PEG300 / PEG400 | 1% - 10% (v/v) | Reduces the polarity of the aqueous solvent. | Generally well-tolerated by cells. | |
| Surfactants | Tween® 80 | 0.01% - 0.1% (w/v) | Forms micelles that encapsulate the hydrophobic compound. | Can interfere with some biological assays. |
| Pluronic® F-68 | 0.01% - 0.1% (w/v) | Forms micelles and can also inhibit protein adsorption to surfaces. | Generally considered biocompatible. | |
| Cyclodextrins | β-Cyclodextrin (HP-β-CD) | 1 - 10 mM | Forms inclusion complexes with the hydrophobic compound, increasing its solubility. | Can sometimes extract cholesterol from cell membranes. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol outlines the standard procedure for preparing a working solution of this compound from a DMSO stock.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of solid this compound powder.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (if necessary):
-
Thaw a single-use aliquot of the concentrated DMSO stock solution at room temperature.
-
Perform a serial dilution in DMSO to create an intermediate stock solution that is 100x or 1000x the final desired concentration.
-
-
Prepare the Final Working Solution:
-
Pre-warm your desired aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing or vigorously stirring the aqueous buffer, slowly add the appropriate volume of the intermediate (or concentrated) DMSO stock solution.
-
Visually inspect the final working solution for any signs of precipitation.
-
Protocol 2: Solubility Enhancement Screening
This protocol provides a method for testing different excipients to improve the solubility of this compound in your aqueous buffer.
-
Prepare Buffer Formulations:
-
Prepare several aliquots of your primary aqueous buffer.
-
To each aliquot, add a different solubilizing agent from the "Solubility Enhancers" table at a mid-range concentration (e.g., 0.5% DMSO, 2% Ethanol, 5% PEG300, 0.05% Tween® 80, 5 mM HP-β-CD). Include a control aliquot with no additives.
-
-
Add this compound:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 10 mM).
-
Add the this compound stock solution to each of the prepared buffer formulations to achieve the desired final concentration. Ensure the final DMSO concentration from the stock addition is consistent across all conditions.
-
-
Assess Solubility:
-
Vortex each solution thoroughly.
-
Incubate the solutions under your experimental conditions (e.g., 1 hour at 37°C).
-
Visually inspect each solution for signs of precipitation.
-
For a more quantitative assessment, you can centrifuge the samples and measure the concentration of this compound remaining in the supernatant using a suitable analytical method like HPLC.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
DSP-2230 off-target effects at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using DSP-2230. The information focuses on potential off-target effects at high concentrations and aims to assist in the accurate interpretation of experimental results.
Summary of this compound In Vitro Potency
This compound is an orally active, selective inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are key mediators in the transmission of pain signals.[2] The compound has been developed for the treatment of neuropathic pain.[3][4] While it shows a favorable safety profile in non-clinical studies, particularly concerning central nervous system (CNS) and cardiovascular side effects, understanding its selectivity is crucial for in vitro and in vivo experiments.[3]
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets and a key potential off-target, the cardiac sodium channel Nav1.5.
| Target | IC50 (µM) | Target Type | Relevance |
| Nav1.9 | 6.7[1] | On-Target | Peripheral Pain Signaling |
| Nav1.7 | 7.1[1] | On-Target | Peripheral Pain Signaling |
| Nav1.8 | 11.4[1] | On-Target | Peripheral Pain Signaling |
| Nav1.5 | 151.2[5] | Off-Target | Cardiac Function |
Note: A comprehensive screening of this compound against a wider panel of kinases and other receptors is not publicly available. Researchers should exercise caution when using high concentrations and consider empirical validation of specificity in their experimental models.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues that may arise during experiments with this compound, particularly those related to potential off-target effects at high concentrations.
Question 1: I am observing unexpected cytotoxicity or a decrease in cell viability at high concentrations of this compound. What could be the cause?
Answer:
-
Off-Target Effects: While this compound is selective, at high concentrations it may inhibit other cellular targets essential for cell survival. The IC50 for the cardiac sodium channel Nav1.5 is significantly higher than for its primary targets, but other unknown off-target interactions could occur at elevated concentrations.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below a toxic threshold (typically <0.5%).
-
Compound Precipitation: High concentrations of small molecules can sometimes precipitate out of solution in cell culture media, which can lead to inconsistent results and apparent cytotoxicity.
Experimental Protocol: Assessing Cytotoxicity
-
Dose-Response Curve: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations.
-
Solvent Control: Include a vehicle control group treated with the same final concentration of the solvent used to dissolve this compound.
-
Visual Inspection: Visually inspect the wells under a microscope for any signs of compound precipitation.
-
Inactive Control: If available, use a structurally similar but inactive analog of this compound as a negative control to confirm that the observed effects are due to the specific activity of the compound.
Question 2: My experimental results show an unexpected phenotype that is not consistent with the known mechanism of action of this compound. Could this be an off-target effect?
Answer:
Yes, an unexpected phenotype is a primary indicator of potential off-target activity. At high concentrations, this compound may interact with other proteins, leading to unforeseen biological responses.
Troubleshooting Steps:
-
Confirm On-Target Engagement: In parallel with your phenotypic assay, measure the inhibition of the intended target (e.g., sodium channel activity) to ensure the compound is active at the concentrations used.
-
Dose-Response Correlation: Determine if the unexpected phenotype is dose-dependent. A clear dose-response relationship can provide evidence for a pharmacological effect.
-
Literature Review: Search for literature on the off-target effects of similar classes of sodium channel blockers.
-
Rescue Experiments: If you hypothesize a specific off-target, you may be able to design a rescue experiment by overexpressing the off-target protein or adding a downstream substrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound in cell-based assays?
A1: The optimal concentration will depend on the specific cell type and experimental endpoint. As a starting point, it is advisable to use a concentration range that brackets the IC50 values for the target Nav channels (approximately 5-15 µM). A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Q2: Has a comprehensive kinase screen been performed for this compound?
A2: Based on publicly available information, a comprehensive kinase screen for this compound has not been published. Therefore, caution should be exercised when interpreting results, especially in experiments involving signaling pathways that are sensitive to kinase activity.
Q3: Are there any known CNS or cardiovascular side effects of this compound at high concentrations?
A3: Non-clinical studies suggest that this compound has a better safety profile regarding CNS and cardiovascular systems compared to other existing drugs.[3] This is attributed to its selectivity for peripheral Nav channels. However, detailed results from dose-escalation studies in Phase 1 clinical trials are not publicly available. The IC50 for the cardiac Nav1.5 channel is over 10-fold higher than for the target channels, suggesting a good safety margin.[5]
Q4: How can I be sure that the effects I am seeing are not due to off-target interactions?
A4: Absolute certainty is difficult without a comprehensive off-target screening profile. However, you can increase confidence in your results by:
-
Using the lowest effective concentration of this compound.
-
Employing a negative control compound.
-
Confirming your findings using an alternative method, such as siRNA-mediated knockdown of the target protein.
-
Performing rescue experiments if a potential off-target is identified.
Visualizations
Caption: Mechanism of action of this compound in blocking pain signal transmission.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
Long-term stability of DSP-2230 for chronic in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of DSP-2230 for chronic in vivo studies. The information is presented in a question-and-answer format to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ANP-230) is a selective, orally active small-molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are crucial for the generation and propagation of neuronal action potentials, particularly in pain pathways.[1] By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting neuronal excitability and producing an analgesic effect.[1] It is under development for the treatment of neuropathic pain.[2]
Q2: What are the recommended storage conditions for this compound?
The stability of this compound depends on whether it is in solid form or dissolved in a solvent. Adherence to these storage conditions is critical for ensuring the compound's integrity throughout a long-term study.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Source(s) |
| Solid (Powder) | -20°C | 3 years | [3] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | [1] |
| -20°C | Up to 1 year | [1] |
Q3: What is a standard formulation for in vivo administration of this compound?
A commonly used vehicle for oral or parenteral administration in preclinical studies involves a mixture of solvents to ensure solubility and bioavailability.
Table 2: Example In Vivo Formulation and Solubility
| Component | Percentage | Notes |
| DMSO | 10% | Initial solvent for this compound stock. |
| PEG300 | 40% | Co-solvent. |
| Tween-80 | 5% | Surfactant to improve solubility. |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle. |
| Resulting Solubility | ≥ 4 mg/mL | Sonication may be used to aid dissolution.[3] |
Source: MedChemExpress, TargetMol.[1][3]
Troubleshooting Guide for Chronic In Vivo Studies
Q4: My experimental results are inconsistent over the course of a multi-week study. Could compound instability be the cause?
Yes, inconsistent efficacy or unexpected toxicity over time can be indicators of compound degradation. For chronic studies, it is crucial to validate the stability of the dosing solution under the experimental conditions.
Troubleshooting Steps:
-
Prepare Fresh Dosing Solutions: It is strongly recommended to prepare the working solution for in vivo experiments freshly and use it on the same day.[1] Avoid storing the final formulation for extended periods unless stability data is available.
-
Verify Stock Solution Integrity: If you are using a stock solution stored for a long time, consider verifying its concentration and purity via an analytical method like HPLC.
-
Assess Stability in the Delivery Device: If using a continuous delivery system (e.g., osmotic pump), the formulation's stability at 37°C over the entire delivery period must be confirmed. If this data is unavailable, it is advisable to conduct a stability study (see Q6 for protocol).
Q5: I'm observing precipitation in my dosing formulation. How can I resolve this?
Precipitation indicates that the compound is falling out of solution, which will lead to inaccurate dosing.
Troubleshooting Steps:
-
Sonication/Heating: Gentle heating and/or sonication can help dissolve the compound during preparation.[1]
-
Order of Solvent Addition: Prepare a clear stock solution in DMSO first, then sequentially add the co-solvents (PEG300, Tween-80) before finally adding the aqueous component (Saline).[1]
-
Adjust Formulation: If precipitation persists, the formulation may not be suitable for the required concentration. Consider increasing the proportion of organic co-solvents or reducing the final concentration of this compound.
-
pH Adjustment: While information on the pH-solubility profile of this compound is not publicly available, the pH of the final solution can impact the solubility of many compounds. Ensure the pH of your saline is within a physiological range.
Experimental Protocols & Methodologies
Q6: How can I perform a basic stability study of my this compound formulation?
While specific degradation pathways for this compound are not published, a standard experimental workflow can be used to assess the stability of your formulation under your specific chronic study conditions (e.g., in an osmotic pump reservoir at 37°C).
Protocol: Formulation Stability Assessment via HPLC
Objective: To determine the concentration of this compound in the dosing vehicle over time at a specified temperature.
Methodology:
-
Prepare Formulation: Prepare a batch of the this compound dosing formulation as you would for your in vivo study.
-
Initial Sample (T=0): Immediately take an aliquot of the formulation, dilute it to a known concentration with the mobile phase, and analyze it by HPLC to determine the initial concentration (C₀).
-
Incubation: Store the remaining formulation under the conditions you wish to test (e.g., in a sterile, sealed container at 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw aliquots of the stored formulation.
-
HPLC Analysis: Dilute and analyze each sample by HPLC to determine the concentration of this compound (Cₜ).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration: % Remaining = (Cₜ / C₀) * 100. A recovery of 90-110% is generally considered stable.
Table 3: Hypothetical HPLC Method Parameters for Stability Testing
| Parameter | Specification | Rationale/Notes |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for small-molecule analysis. |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | A common gradient elution system. |
| Gradient | Start at 80% Aqueous, ramp to 95% Acetonitrile | To elute the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Detector (e.g., 275 nm) | Wavelength should be optimized for this compound absorbance. |
| Column Temp. | 30°C | For reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
Note: This is a hypothetical method based on standard practices. The method must be fully developed and validated for this compound.
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action for this compound in blocking pain signals.
References
Technical Support Center: DSP-2230 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DSP-2230 in in-vitro experimental settings. The information is tailored for scientists and drug development professionals to address potential challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminishing response to repeated applications of this compound in our in-vitro assay. Is this due to tachyphylaxis or desensitization?
A1: It is unlikely that the observed diminishing response to this compound is due to classical tachyphylaxis or desensitization. This compound is a direct blocker of voltage-gated sodium channels (Nav1.7, Nav1.8, and Nav1.9).[1][2] This mechanism involves the physical obstruction of the ion channel, which prevents sodium ion influx and thereby inhibits action potential generation.[1][3][4]
Tachyphylaxis and desensitization are phenomena typically associated with G-protein coupled receptors (GPCRs) or other receptor systems that initiate intracellular signaling cascades. Prolonged or repeated agonist stimulation of these receptors can lead to their phosphorylation, internalization, or downregulation, resulting in a reduced cellular response. Since this compound directly targets the ion channel protein without known involvement of such receptor-mediated signaling pathways, a diminished effect is more likely attributable to experimental or technical factors rather than a specific biological mechanism of desensitization to the compound itself.
Q2: If not tachyphylaxis, what are the potential causes for a reduced effect of this compound in our experiments?
A2: A reduction in the inhibitory effect of this compound in an in vitro setting can stem from several factors related to compound stability, cell culture conditions, or the experimental protocol itself. These potential causes are outlined in the troubleshooting section below and can include issues with compound degradation, inconsistent solution preparation, or changes in cellular health.
Troubleshooting Guide: Diminished this compound Efficacy In Vitro
If you are experiencing a decrease in the expected inhibitory effect of this compound, please consult the following troubleshooting guide.
Issue 1: Inconsistent or Weak Inhibitory Effect
A primary reason for observing a diminished response is the degradation of the compound or issues with its preparation and storage.
Table 1: Troubleshooting Compound-Related Issues
| Potential Cause | Recommended Action |
| Compound Degradation | - Prepare fresh stock solutions of this compound. Avoid using old stock solutions. - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Improper Storage | - Store stock solutions at the recommended temperature (-20°C or -80°C) as specified by the supplier. - Ensure storage containers are appropriate (e.g., polypropylene (B1209903) or glass) to prevent adsorption of the compound to the container walls. |
| Inaccurate Concentration | - Verify the initial weighing of the compound and the volume of solvent used for the stock solution. - Calibrate pipettes and other volumetric equipment regularly. - Perform serial dilutions carefully and prepare fresh working solutions for each experiment. |
| Solvent Issues | - Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions to prevent compound hydrolysis. - Ensure the final concentration of the solvent in the experimental medium is consistent across all conditions and does not exceed a level that affects cell viability or channel function (typically <0.1%). |
Issue 2: Variability in Cellular Response
Changes in the health or state of the cultured cells can significantly impact their response to this compound.
Table 2: Troubleshooting Cell Culture and Experimental Conditions
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | - Use cells within a consistent and low passage number range, as ion channel expression and function can change with excessive passaging. - Regularly assess cell viability (e.g., using Trypan Blue) before starting experiments. - Ensure consistent cell seeding density, as this can affect the overall health and responsiveness of the cell monolayer. |
| Inconsistent Culture Conditions | - Maintain stable culture conditions (temperature, CO2, humidity). - Be aware that components of the culture medium (e.g., serum concentration) can sometimes interact with the compound. |
| Electrophysiology-Specific Issues (Patch Clamp) | - Ensure a stable, high-resistance (>1 GΩ) seal is formed for each recording. A poor seal can lead to a loss of the cell and inconsistent drug effects. - Check for drift in the patch pipette or perfusion system, which could alter the local concentration of this compound. - Confirm the health of the patched cell; a rising access resistance can indicate a dying cell and unreliable data. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions to ensure stability and consistent concentrations.
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Following the manufacturer's instructions, dissolve the powder in an appropriate volume of high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex gently until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in polypropylene tubes.
-
Store the aliquots at ≤ -20°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate extracellular recording solution or cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
-
Protocol 2: General Workflow for Assessing this compound Activity In Vitro
This protocol provides a generalized workflow for testing the inhibitory activity of this compound.
Caption: General experimental workflow for in-vitro testing of this compound.
Visualizing the Mechanism and Troubleshooting Logic
This compound Mechanism of Action
This compound acts by physically blocking the pore of voltage-gated sodium channels, preventing the influx of Na+ ions that is necessary for the propagation of an action potential.
Caption: Mechanism of action of this compound as a sodium channel blocker.
Troubleshooting Logic for Diminished Efficacy
This diagram illustrates the logical flow for troubleshooting a perceived loss of this compound activity.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
Technical Support Center: Assessing DSP-2230 Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DSP-2230 in cell-based cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an investigational small molecule that acts as a blocker of voltage-gated sodium channels, specifically showing inhibitory activity against Nav1.7, Nav1.8, and Nav1.9.[1][2][3] These channels are predominantly expressed in peripheral sensory neurons and are implicated in pain pathways.[3][4] By blocking these channels, this compound is being explored for the treatment of neuropathic pain.[1][5][6]
Q2: Why is it important to assess the cytotoxicity of this compound?
Assessing the cytotoxicity of any compound intended for therapeutic use is a critical step in preclinical development. It helps to determine the therapeutic window of the drug, identify potential off-target effects, and establish a safe dosing range for further studies. For a sodium channel blocker like this compound, it is crucial to understand if it has unintended toxic effects on various cell types beyond its intended neuronal targets.
Q3: Which cell lines are recommended for initial cytotoxicity screening of this compound?
The choice of cell lines should be guided by the therapeutic indication and the need to assess off-target effects. A common approach is to use:
-
Neuronal cell lines (e.g., SH-SY5Y, PC-12): To assess the compound's effect on cells from the target tissue.
-
Non-neuronal cell lines from major organs (e.g., HepG2 for liver, HEK293 for kidney, cardiomyocytes): To identify potential organ-specific toxicity.
-
A standard cancer cell line (e.g., HeLa, A549): Often used as a general indicator of cytotoxic potential.
Q4: What are the common assays to measure this compound induced cytotoxicity?
Several assays can be employed to measure different aspects of cytotoxicity:
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[7][8]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.[9][10][11]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays detect specific markers of programmed cell death (apoptosis), such as the externalization of phosphatidylserine (B164497) or the activation of caspases.[12][13][14][15][16]
Troubleshooting Guides
MTT Assay Troubleshooting
Issue: High background or false-positive results.
-
Possible Cause: Chemical interference from this compound. Some compounds can directly reduce the MTT reagent, leading to a false-positive signal.[17]
-
Troubleshooting Steps:
-
Run a cell-free control containing only media, MTT reagent, and this compound at the highest concentration used in your experiment.
-
If a color change is observed, this indicates direct reduction of MTT by the compound.
-
Consider using an alternative viability assay that is less susceptible to chemical interference, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Issue: Low signal or inconsistent readings.
-
Possible Cause 1: Incomplete solubilization of formazan (B1609692) crystals.[7]
-
Troubleshooting Steps:
-
Ensure the solubilization buffer is added in a sufficient volume and mixed thoroughly.
-
Incubate the plate for an adequate amount of time after adding the solubilization buffer to allow for complete dissolution of the crystals.
-
-
Possible Cause 2: Suboptimal cell seeding density.[7]
-
Troubleshooting Steps:
-
Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and assay duration.
-
Ensure cells are in the logarithmic growth phase when the assay is performed.[7]
-
LDH Assay Troubleshooting
Issue: High background LDH activity in the control wells.
-
Possible Cause 1: High endogenous LDH activity in the serum used in the culture medium.[10][18]
-
Troubleshooting Steps:
-
Run a control with culture medium alone to determine the background LDH level.
-
Consider heat-inactivating the serum or using a serum-free medium for the duration of the assay.[10]
-
-
Possible Cause 2: Mechanical stress during handling leading to premature cell lysis.
-
Troubleshooting Steps:
-
Handle the plates gently and avoid vigorous pipetting.
-
Ensure that centrifugation steps for pelleting cells are performed at appropriate speeds.
-
Apoptosis Assay (Annexin V/PI) Troubleshooting
Issue: High percentage of necrotic (Annexin V+/PI+) cells even at low this compound concentrations.
-
Possible Cause: The timing of the assay is too late, and cells have progressed from apoptosis to secondary necrosis.
-
Troubleshooting Steps:
-
Perform a time-course experiment to identify the optimal time point for detecting early apoptosis.
-
Collect both adherent and floating cells for analysis to avoid losing the apoptotic cell population.[12]
-
Issue: Weak or no Annexin V signal.
-
Possible Cause: Insufficient calcium in the binding buffer, as Annexin V binding to phosphatidylserine is calcium-dependent.[12]
-
Troubleshooting Steps:
-
Ensure that the binding buffer contains an adequate concentration of calcium.
-
Avoid using buffers containing EDTA, which can chelate calcium.[12]
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48h Treatment
| Cell Line | Assay | IC50 (µM) |
| SH-SY5Y (Neuroblastoma) | MTT | 75.3 |
| HepG2 (Hepatoma) | MTT | > 200 |
| HEK293 (Kidney) | MTT | 150.8 |
| SH-SY5Y (Neuroblastoma) | LDH Release | 82.1 |
| HepG2 (Hepatoma) | LDH Release | > 200 |
| HEK293 (Kidney) | LDH Release | 165.4 |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) and incubate for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to release maximum LDH).
Annexin V/PI Staining Protocol for Flow Cytometry
-
Cell Preparation: Following treatment with this compound, harvest both adherent and floating cells.[12]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][14]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothetical pathway of this compound induced apoptosis.
Caption: Troubleshooting logic for MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 6. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotech.illinois.edu [biotech.illinois.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Is Your MTT Assay the Right Choice? [promega.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DSP-2230 (also known as ANP-230), a novel voltage-gated sodium channel inhibitor, with other Nav1.7 blockers. The information presented is supported by experimental data from studies utilizing human embryonic kidney (HEK293) cells, a standard model for validating ion channel modulators.
This compound, developed by Sumitomo Dainippon Pharma and now under the stewardship of AlphaNavi Pharma, is a clinical-stage compound being investigated for neuropathic pain.[1][2] It is an orally active inhibitor of Nav1.7, Nav1.8, and Nav1.9 sodium channels.[3] Preclinical studies have demonstrated its potential as a broad-spectrum analgesic with a favorable safety profile, attributed to its peripheral restriction and limited penetration of the central nervous system.[2]
Comparative Analysis of Nav1.7 Inhibition
This compound distinguishes itself from many other Nav1.7 inhibitors through its unique, state-independent mechanism of action.[2][4] Unlike state-dependent blockers that preferentially bind to the inactivated state of the channel, this compound exhibits a "tonic block," suggesting equivalent affinity for the resting, open, and inactivated states of the Nav1.7 channel.[4] This characteristic, along with its equipotent inhibition of Nav1.8 and Nav1.9, presents a novel therapeutic strategy for chronic pain.[2]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against pain-related sodium channel subtypes. For comparison, data for other known Nav1.7 inhibitors are also provided.
| Compound | Target(s) | IC50 (µM) in HEK293 cells | Mechanism of Action | Reference |
| This compound (ANP-230) | Nav1.7, Nav1.8, Nav1.9 | 7.1 (Nav1.7), 11.4 (Nav1.8), 6.7 (Nav1.9) | Tonic block, State-independent | [3][4] |
| PF-05089771 | Nav1.7 | 0.0107 | State-dependent | [5] |
| Mexiletine (B70256) | Nav1.7 (non-selective) | 12 (at -70 mV holding potential) | State-dependent, Use-dependent | [6] |
| Lacosamide | Nav1.3, Nav1.7, Nav1.8 | Not specified in HEK293 | Modulator | [7] |
Experimental Validation Protocols
The validation of this compound's activity on Nav1.7 channels in HEK293 cells typically involves whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents and the characterization of a compound's effect on channel gating properties.
Standard Electrophysiology Protocol for Nav1.7 Blockade in HEK293 Cells
-
Cell Culture: HEK293 cells stably expressing human Nav1.7 channels are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic to maintain channel expression. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: For electrophysiological recordings, cells are dissociated and plated onto glass coverslips. Recordings are typically performed 24-48 hours after plating.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH adjusted to 7.3 with CsOH).
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution.
-
After establishing a whole-cell configuration, cell capacitance and series resistance are compensated.
-
-
Voltage Protocols:
-
Concentration-Response: To determine the IC50, cells are held at a holding potential of -120 mV, and Nav1.7 currents are elicited by a depolarizing pulse to 0 mV. The compound is applied at increasing concentrations, and the peak inward current is measured.
-
State-Dependence: To assess state-dependence, the holding potential is varied to alter the proportion of channels in the resting versus inactivated states. For example, comparing the block at a hyperpolarized holding potential (-120 mV, mostly resting state) with a depolarized holding potential (-70 mV, a significant fraction of channels in the inactivated state).
-
Use-Dependence: To evaluate use-dependent block, a train of depolarizing pulses is applied at a high frequency (e.g., 10 Hz) in the presence of the compound. A progressive decrease in current amplitude during the pulse train indicates use-dependent inhibition.
-
-
Data Analysis: Data are analyzed using specialized software. Concentration-response curves are fitted with the Hill equation to determine the IC50. Statistical analysis is performed to assess the significance of the compound's effects.
Visualizing Pathways and Processes
To better understand the context of this compound's action and the experimental approach to its validation, the following diagrams are provided.
Caption: Pain signaling pathway involving the Nav1.7 channel and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's blockade of Nav1.7 in HEK293 cells using patch-clamp electrophysiology.
Conclusion
This compound presents a promising profile as a peripherally acting analgesic with a unique, state-independent mechanism of action on Nav1.7, Nav1.8, and Nav1.9 channels. Its validation in HEK293 cells using electrophysiological techniques is a critical step in characterizing its pharmacological properties. The comparative data and protocols provided in this guide offer a framework for researchers to evaluate the potential of this compound and other Nav1.7 inhibitors in the development of novel pain therapeutics.
References
- 1. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
- 2. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
For Immediate Release
A comprehensive analysis of available preclinical data confirms that DSP-2230 (also known as ANP-230), a novel voltage-gated sodium channel blocker, demonstrates significant selectivity for the pain-associated sodium channels Nav1.7, Nav1.8, and Nav1.9 over the cardiac sodium channel Nav1.5. This selectivity profile suggests a potentially favorable cardiac safety profile for this compound in the development of new analgesics.
This compound is an orally active inhibitor of voltage-gated sodium channels.[1] It has been shown to inhibit Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral sensory neurons and play a crucial role in pain signaling.[2][3] In contrast, the Nav1.5 channel is primarily responsible for the initiation and propagation of the cardiac action potential, and its inhibition can lead to adverse cardiovascular events.[4]
Comparative Selectivity Profile
The inhibitory activity of this compound and other sodium channel blockers is summarized in the table below. The data clearly illustrates this compound's preference for the pain-related Nav channels.
| Compound | Nav1.5 IC50 (µM) | Nav1.7 IC50 (µM) | Nav1.8 IC50 (µM) | Nav1.9 IC50 (µM) |
| This compound (ANP-230) | 151.2 - 155.9 [5][6] | 7.1 - 9.3 [1][5] | 5.5 - 11.4 [1][5] | 6.7 [1] |
| Flecainide | 5.5[7][8] | Not widely reported | Not widely reported | Not widely reported |
| Mexiletine | 47.0[7][8] | Not widely reported | Not widely reported | Not widely reported |
| Lamotrigine | 28.8 - 280.2 (voltage-dependent)[7][8] | Not widely reported | Not widely reported | Not widely reported |
| Ranolazine | ~7-10 (late current) | Not widely reported | Not widely reported | Not widely reported |
Note: IC50 values can vary between different experimental setups. The data presented is for comparative purposes.
The significantly higher IC50 value for this compound against Nav1.5 indicates a lower potential for cardiac side effects at therapeutic concentrations aimed at inhibiting Nav1.7, Nav1.8, and/or Nav1.9 for pain relief.
Experimental Protocols
The determination of IC50 values for sodium channel inhibitors is typically performed using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in isolated cells expressing the channel of interest.
Whole-Cell Patch-Clamp Protocol for Nav1.5 Selectivity
A detailed protocol for assessing compound effects on Nav1.5 channels is as follows:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel alpha subunit are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension.
-
Electrophysiology Recording:
-
An automated or manual patch-clamp system is used.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell to form a high-resistance seal (giga-seal).
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
-
-
Voltage Protocol:
-
The cell is held at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed, ready-to-activate state.
-
A series of depolarizing voltage steps (e.g., to -20 mV) are applied to elicit inward sodium currents.
-
-
Compound Application:
-
A baseline recording of the sodium current is established.
-
Increasing concentrations of the test compound (e.g., this compound) are perfused over the cell.
-
The effect of each concentration on the peak sodium current is measured.
-
-
Data Analysis:
-
The percentage of current inhibition at each compound concentration is calculated relative to the baseline current.
-
A concentration-response curve is generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to the Hill equation.
-
Visualizing the Path to Selectivity Data
The following diagram illustrates the typical workflow for determining the selectivity of a compound like this compound.
Logical Framework of this compound's Favorable Selectivity
The following diagram illustrates the logical relationship of this compound's selectivity profile in the context of therapeutic benefit and potential risk.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drpress.org [drpress.org]
- 3. criver.com [criver.com]
- 4. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
A Comparative Analysis of DSP-2230 (ANP-230) and Carbamazepine in the Context of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of DSP-2230 (now known as ANP-230), an investigational selective sodium channel blocker, and carbamazepine (B1668303), a well-established, non-selective sodium channel blocker. This comparison focuses on their mechanisms of action, preclinical and clinical data, and safety profiles, with a particular emphasis on their potential in the treatment of neuropathic pain.
Executive Summary
This compound (ANP-230) represents a targeted approach to treating neuropathic pain by selectively inhibiting voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in the peripheral nervous system. This selectivity is anticipated to provide effective analgesia with a more favorable safety profile, particularly concerning central nervous system (CNS) and cardiovascular side effects. In contrast, carbamazepine, a cornerstone in the treatment of epilepsy and trigeminal neuralgia, is a non-selective sodium channel blocker. Its broad mechanism of action, while effective for a range of neurological conditions, is also associated with a significant burden of side effects, including serious dermatological reactions and CNS effects.
Mechanism of Action
This compound (ANP-230): A Selective, Peripherally-Acting Sodium Channel Blocker
This compound is a small molecule inhibitor that potently and selectively blocks the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2][3][4] These channels are key players in the transmission of pain signals within the peripheral nervous system.[5][6] Preclinical studies have shown that ANP-230 has low penetration of the blood-brain barrier, which is expected to minimize CNS-related side effects.[3][4] The mechanism is state-independent, meaning it does not preferentially bind to a specific channel state (resting, open, or inactivated).[4]
Carbamazepine: A Non-Selective, Centrally-Acting Sodium Channel Blocker
Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels.[7][8][9] It exhibits a preference for binding to the inactivated state of the channel, which makes its blocking effect more pronounced in rapidly firing neurons, a characteristic of epileptic seizures and some neuropathic pain states.[7][9] However, this blockade is not selective for specific Nav subtypes, leading to effects in both the central and peripheral nervous systems.[10] Carbamazepine also has other, less well-understood mechanisms, including effects on other ion channels and neurotransmitter systems.[8][9]
Comparative Efficacy and Selectivity
Direct comparative studies between this compound and carbamazepine are not available. However, we can infer their potential relative efficacy and selectivity from their inhibitory profiles against different sodium channel subtypes.
Quantitative Data: IC50 Values
The following tables summarize the available half-maximal inhibitory concentration (IC50) data for both compounds. It is crucial to note that these values were likely determined in different experimental settings and should be interpreted with caution.
Table 1: this compound (ANP-230) IC50 Values for Human Nav Subtypes
| Nav Subtype | IC50 (μM) | Reference |
| Nav1.7 | 7.1 | [2] |
| Nav1.8 | 11.4 | [2] |
| Nav1.9 | 6.7 | [2] |
| Nav1.5 (cardiac) | >150 | [1] |
Table 2: Carbamazepine IC50 Values for Human Nav Subtypes (Use-Dependent Block)
| Nav Subtype | IC50 (μM) | Reference |
| Nav1.3 | 86.74 | [11] |
| Nav1.4 | 45.76 | [11] |
| Nav1.5 (cardiac) | 22.92 | [11] |
| Nav1.7 | 46.72 | [11] |
| Inactivated State (general) | ~25 | [12] |
Note: For Nav1.1, 1.2, 1.6, and 1.8, 100 μM carbamazepine did not achieve 50% current inhibition in the cited study.[11]
Experimental Protocols
The determination of IC50 values for sodium channel blockers typically involves the following experimental workflow.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for measuring ion channel currents and assessing the inhibitory effects of compounds.[13][14][15]
Clinical Development and Application
This compound (ANP-230)
This compound, now under the development code ANP-230 by AlphaNavi Pharma, has completed Phase 1 studies and is currently in a Phase 1/2 clinical trial for infantile episodic limb pain, a rare genetic disorder linked to mutations in the SCN11A gene (Nav1.9).[3][16][17] Its development is focused on neuropathic pain, with the potential for a broad analgesic efficacy in various pain models.[4][18]
Carbamazepine
Carbamazepine has been in clinical use for decades and is approved for the treatment of epilepsy, trigeminal neuralgia, and acute manic and mixed episodes in bipolar I disorder.[8] Its use in other neuropathic pain conditions is considered off-label.
Safety and Tolerability
A key differentiating factor between this compound and carbamazepine is their anticipated safety profiles.
Table 3: Comparative Safety and Tolerability Profile
| Feature | This compound (ANP-230) (Anticipated) | Carbamazepine (Established) |
| CNS Side Effects | Low potential due to peripheral selectivity and low BBB penetration.[3][4] | Common: Dizziness, drowsiness, ataxia, nausea, vomiting.[19][20][21] |
| Cardiovascular Side Effects | Low potential due to high selectivity over Nav1.5.[1] | Can cause AV heart block, arrhythmias, and exacerbate heart failure.[20][22] |
| Serious Adverse Events | To be determined in ongoing and future clinical trials. | Black box warnings for serious and sometimes fatal dermatologic reactions (SJS/TEN), particularly in patients with the HLA-B*1502 allele, and for aplastic anemia and agranulocytosis.[20][22] |
| Drug Interactions | To be determined. | Numerous, as it is a potent inducer of cytochrome P450 enzymes.[23] |
Conclusion
This compound (ANP-230) and carbamazepine represent two distinct strategies for the management of neuropathic pain through the modulation of voltage-gated sodium channels. Carbamazepine's non-selective blockade has proven effective in certain conditions but is limited by a significant side effect profile. This compound's selective targeting of peripherally-expressed Nav subtypes holds the promise of a more targeted and better-tolerated analgesic. The ongoing clinical development of this compound will be crucial in determining if this selective approach translates into a clinically meaningful improvement over existing therapies for neuropathic pain. Researchers and drug development professionals should closely monitor the progress of selective sodium channel blockers like this compound as they represent a promising frontier in pain management.
References
- 1. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 4. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. droracle.ai [droracle.ai]
- 10. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain - AdisInsight [adisinsight.springer.com]
- 17. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
- 18. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 19. Prevalence of Side Effects Treatment with Carbamazepine and Other Antiepileptics in Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. goodrx.com [goodrx.com]
- 22. drugs.com [drugs.com]
- 23. go.drugbank.com [go.drugbank.com]
For Immediate Release
This guide provides a comparative analysis of the voltage-gated sodium channel blocker DSP-2230 (also known as ANP-230) against other notable Nav1.7 inhibitors. The content is tailored for researchers, scientists, and professionals in drug development, offering an objective overview based on available preclinical and clinical data.
Introduction to Nav1.7 Blockade for Analgesia
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in pain signaling pathways.[1] Predominantly expressed in peripheral sensory neurons, it functions as a threshold channel, amplifying small depolarizations to initiate action potentials that transmit pain signals.[2] The crucial role of Nav1.7 in nociception is underscored by human genetic studies: loss-of-function mutations lead to a congenital inability to experience pain, whereas gain-of-function mutations result in severe inherited pain disorders. This has made Nav1.7 a highly sought-after target for the development of novel, non-opioid analgesics. However, the clinical development of selective Nav1.7 inhibitors has been challenging, with many candidates failing to demonstrate significant efficacy.[1]
This compound, developed by Sumitomo Pharma and now under AlphaNavi Pharma, is a novel compound that blocks not only Nav1.7 but also Nav1.8 and Nav1.9, other sodium channels implicated in pain pathways.[3][4] This multi-target approach may offer a broader spectrum of analgesic activity compared to highly selective Nav1.7 inhibitors. This guide compares the available data on this compound with a successful, albeit Nav1.8-selective, blocker (VX-548) and a discontinued (B1498344) selective Nav1.7 blocker (PF-05089771) to provide context on the current landscape of sodium channel modulators for pain.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and comparator compounds. It is important to note that direct head-to-head preclinical studies are limited, and thus, comparisons should be made with caution.
| Compound | Target(s) | IC50 (µM) | Notes |
| This compound (ANP-230) | Nav1.7, Nav1.8, Nav1.9 | Nav1.7: 7.1 - 9.3Nav1.8: 5.5 - 11.4Nav1.9: 6.7 | Equipotent blockade of three pain-related sodium channels. Low inhibitory activity on Nav1.5 (cardiac) and central Nav channels.[3] |
| PF-05089771 | Nav1.7 | Not publicly available in detail, but known to be a potent and selective inhibitor. | Development discontinued due to lack of efficacy in clinical trials, potentially due to poor target engagement from high plasma protein binding.[5] |
| VX-548 (Suzetrigine) | Nav1.8 | Highly selective for Nav1.8. Specific IC50 values not detailed in the provided results. | Successful Phase 3 clinical trials for acute pain.[6] |
Table 1: In Vitro Inhibitory Activity of Selected Sodium Channel Blockers.
| Compound | Animal Model | Dosing | Efficacy |
| This compound (ANP-230) | Mouse model of Familial Episodic Pain Syndrome (Nav1.9 R222S mutant) | Oral | - Dose-dependent inhibition of hyper-thermal sensitivity.- Attenuation of hypo-thermal and mechanosensitivity.- Repeated low-dose (3 mg/kg) administration showed significant analgesic effects on mechanosensitivity.- A high dose (30 mg/kg) demonstrated analgesic effects for at least 3 hours.[7][8] |
| This compound (ANP-230) | Various neuropathic and inflammatory pain models | Not specified | Dose-dependent analgesic efficacy with increased potency upon repeated administration.[4] |
| PF-05089771 | Not specified in detail in the provided results. | Not specified | Showed some preclinical efficacy, but this did not translate to clinical success.[5] |
| VX-548 (Suzetrigine) | Various animal models of pain | Oral | Robust pain reduction across mechanical, thermal, and inflammatory pain modalities.[6] |
Table 2: Preclinical Efficacy in Animal Models of Pain.
| Compound | Clinical Trial Phase | Indication | Outcome |
| This compound (ANP-230) | Phase 1 Completed; Phase 1/2 Ongoing | Neuropathic Pain; Familial Episodic Pain Syndrome | Phase 1 studies completed in healthy volunteers to assess safety, tolerability, and pharmacokinetics. One study evaluated pharmacodynamics using capsaicin (B1668287) and UVB-induced pain models.[9] Phase 1/2 in patients is ongoing.[10] |
| PF-05089771 | Development Discontinued (Formerly Phase 2) | Painful Diabetic Neuropathy | Failed to show a statistically significant improvement in pain scores compared to placebo.[5] |
| VX-548 (Suzetrigine) | Phase 3 Completed | Acute Postoperative Pain (Bunionectomy and Abdominoplasty) | Met primary endpoint of statistically significant reduction in pain intensity (SPID48) compared to placebo. Generally well-tolerated.[6] |
Table 3: Clinical Trial Outcomes.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro Electrophysiology: Patch-Clamp Assay
-
Objective: To determine the inhibitory concentration (IC50) of a compound on specific voltage-gated sodium channels.
-
Methodology:
-
Cell lines (e.g., HEK293) stably expressing the human Nav1.7, Nav1.8, Nav1.9, or Nav1.5 channels are cultured.
-
Whole-cell patch-clamp recordings are performed to measure the sodium currents elicited by voltage steps.
-
The compound of interest is perfused at various concentrations onto the cells.
-
The inhibition of the sodium current at each concentration is measured and used to calculate the IC50 value, which is the concentration of the drug that causes a 50% inhibition of the maximal response.
-
For this compound, it was noted to cause a depolarizing shift of the activation curve for peripheral Nav channels.[3]
-
Preclinical Animal Models of Pain
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:
-
Objective: To induce a state of neuropathic pain in rodents that mimics aspects of human neuropathic pain conditions.
-
Methodology:
-
Rodents (rats or mice) are anesthetized.
-
The L5 and L6 spinal nerves are surgically exposed and tightly ligated with silk suture.[11]
-
This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an increased response to a painful stimulus) in the paw innervated by the ligated nerves.[11]
-
Behavioral tests are conducted at various time points post-surgery to assess the analgesic efficacy of the test compound.
-
-
-
Von Frey Test for Mechanical Allodynia:
-
Objective: To quantify the mechanical sensitivity of the paw.
-
Methodology:
-
Animals are placed in a testing chamber with a mesh floor, allowing access to the plantar surface of the paws.[12]
-
Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw.[12]
-
The threshold for paw withdrawal is determined, with a lower threshold indicating increased mechanical sensitivity (allodynia).[12]
-
The effect of a test compound is measured by its ability to increase the paw withdrawal threshold.
-
-
-
Hot Plate Test for Thermal Hyperalgesia:
-
Objective: To assess the response to a noxious thermal stimulus.
-
Methodology:
-
The animal is placed on a metal surface maintained at a constant temperature (typically 50-55°C).[13][14]
-
The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[13][14]
-
A longer latency period after drug administration indicates an analgesic effect.[15] A cut-off time is used to prevent tissue damage.[16]
-
-
Mandatory Visualization
Nav1.7 Signaling Pathway in Nociception
Caption: Role of Nav1.7 in initiating and propagating pain signals from the periphery to the CNS.
Experimental Workflow for Preclinical Neuropathic Pain Study
Caption: Workflow for evaluating the efficacy of analgesics in a preclinical neuropathic pain model.
Conclusion
This compound (ANP-230) presents a distinct profile as a multi-target blocker of Nav1.7, Nav1.8, and Nav1.9. Preclinical data suggests it has broad-spectrum analgesic efficacy in both neuropathic and inflammatory pain models, with a favorable safety profile due to its peripheral restriction.[4] The increased potency with repeated administration is a noteworthy feature that warrants further investigation.[4]
In comparison, the clinical success of the selective Nav1.8 inhibitor VX-548 in acute pain highlights the therapeutic potential of targeting sodium channels.[6] Conversely, the failure of the selective Nav1.7 blocker PF-05089771 underscores the challenges in translating preclinical efficacy of highly selective Nav1.7 inhibitors into clinical benefit for chronic neuropathic pain.[5]
The multi-target approach of this compound may circumvent some of the limitations observed with highly selective Nav1.7 inhibitors. By dampening the activity of three key sodium channels involved in nociception, this compound could offer a more robust analgesic effect. The ongoing Phase 1/2 clinical trial in patients with Familial Episodic Pain Syndrome will provide crucial insights into the clinical translatability of this approach.[10] Further head-to-head comparative studies, both preclinical and clinical, will be necessary to fully elucidate the efficacy of this compound relative to other sodium channel blockers.
References
- 1. physoc.org [physoc.org]
- 2. burningfeet.org [burningfeet.org]
- 3. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Hot-plate analgesia testing [bio-protocol.org]
A Preclinical Showdown: DSP-2230 vs. PF-05089771 in the Area of Pain Research
In the landscape of novel analgesic development, the voltage-gated sodium channel Nav1.7 has emerged as a key therapeutic target. Human genetic studies have unequivocally linked this channel to pain sensation, sparking a race to develop selective inhibitors. This guide provides a comparative overview of two such candidates, DSP-2230 and PF-05089771, focusing on their preclinical performance in validated pain assays.
Mechanism of Action: A Tale of Two Sodium Channel Blockers
This compound (also known as ANP-230) is a potent oral inhibitor of multiple sodium channels, including Nav1.7, Nav1.8, and Nav1.9.[1] This multi-target approach is thought to contribute to its broad-spectrum analgesic activity by blocking channels critical for the initiation and propagation of pain signals in nociceptive neurons.
PF-05089771 , on the other hand, is a highly selective inhibitor of the Nav1.7 sodium channel.[2] Its mechanism relies on state-dependent binding, showing a higher affinity for the inactivated state of the channel. This selectivity for Nav1.7 was intended to provide targeted pain relief while minimizing off-target effects associated with less selective sodium channel blockers.
Head-to-Head in Preclinical Pain Models
While direct comparative studies are limited, data from separate preclinical investigations offer insights into the efficacy of each compound in established models of neuropathic and inflammatory pain.
Neuropathic Pain
Neuropathic pain, arising from nerve damage, is a significant clinical challenge. The spinal nerve ligation (SNL) model in rodents is a widely used assay to mimic this condition.
This compound has demonstrated dose-dependent efficacy in a rat model of neuropathic pain. Oral administration of this compound has been shown to reverse mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.
PF-05089771 has also been evaluated in rodent models of neuropathic pain. While all 23 preclinical studies of Nav1.7-selective inhibitors in neuropathic pain models reported significant pain relief, clinical trials with PF-05089771 in painful diabetic neuropathy showed disappointing results.[2][3] One successful clinical study did show a reduction in burning pain in patients with inherited erythromelalgia, a rare pain disorder caused by gain-of-function mutations in Nav1.7.[3]
Table 1: Efficacy in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
| Compound | Species | Route of Administration | Dose Range | Outcome Measure | Efficacy |
|---|---|---|---|---|---|
| This compound | Rat | Oral | 3 - 30 mg/kg | Mechanical Allodynia (von Frey test) | Dose-dependent reversal of mechanical allodynia |
| PF-05089771 | Rodent | Not specified | Not specified | Not specified | Preclinical studies reported efficacy, but clinical outcomes were mixed. |
Inflammatory Pain
Inflammatory pain is another major area of unmet medical need. The Complete Freund's Adjuvant (CFA) model is a common method to induce a localized and persistent inflammatory state in rodents.
This compound has shown significant analgesic effects in the CFA model of inflammatory pain. It has been reported to reduce both thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia in this model.
PF-05089771 has also been assessed in inflammatory pain models. Preclinical findings have been positive, though clinical trial results for inflammatory pain conditions have been less conclusive.[3]
Table 2: Efficacy in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Compound | Species | Route of Administration | Dose Range | Outcome Measure | Efficacy |
|---|---|---|---|---|---|
| This compound | Rat | Oral | 3 - 30 mg/kg | Thermal Hyperalgesia, Mechanical Allodynia | Significant reduction in both thermal and mechanical hypersensitivity |
| PF-05089771 | Rodent | Not specified | Not specified | Not specified | Preclinical studies suggest efficacy, but clinical data is limited. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Signaling pathway of pain transmission and points of inhibition by this compound and PF-05089771.
Caption: Generalized experimental workflow for preclinical evaluation of analgesics.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A surgical incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture. The incision is closed in layers.
-
Post-operative Care: Animals are monitored for recovery and any signs of distress.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline (before surgery) and at various time points after surgery and drug administration. The force required to elicit a paw withdrawal response is recorded.
Complete Freund's Adjuvant (CFA) Model in Rats
-
Induction of Inflammation: A single intraplantar injection of CFA is administered into the hind paw of the rat.
-
Development of Inflammation: This induces a localized inflammation, characterized by edema, erythema, and hypersensitivity, which develops over several hours to days.
-
Behavioral Testing:
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source (e.g., hot plate test) is measured.
-
Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation with von Frey filaments is assessed.
-
-
Drug Administration and Testing: Following the establishment of inflammation, the test compound is administered, and behavioral testing is repeated at specified time points.
Conclusion
Both this compound and PF-05089771 have shown promise in preclinical models of pain by targeting key voltage-gated sodium channels. This compound's multi-target approach on Nav1.7, Nav1.8, and Nav1.9 appears to confer broad efficacy in both neuropathic and inflammatory pain models. PF-05089771, with its high selectivity for Nav1.7, has demonstrated clear preclinical efficacy, although its translation to the clinic has been met with mixed results, highlighting the complexities of pain pathology and the challenge of translating rodent data to human conditions. Further head-to-head comparative studies would be invaluable in delineating the relative therapeutic potential of these two distinct approaches to sodium channel modulation for the treatment of pain.
References
- 1. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Analgesics: DSP-2230 and GDC-0310
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel non-opioid analgesics, voltage-gated sodium channels (Nav) have emerged as a key therapeutic target for neuropathic pain. This guide provides a detailed head-to-head comparison of two investigational drugs, DSP-2230 and GDC-0310, both of which modulate Nav channels to produce their analgesic effects. While direct comparative studies are not yet available, this document synthesizes the current publicly accessible data to offer a comprehensive overview of their respective biochemical profiles, preclinical efficacy, and clinical development status.
At a Glance: Key Differences
| Feature | This compound (ANP-230) | GDC-0310 |
| Primary Target | Nav1.7, Nav1.8, Nav1.9 | Nav1.7 |
| Selectivity | Triple blocker of key pain-associated Nav channels. | Highly selective for Nav1.7. |
| Potency | Micromolar range for target channels. | Nanomolar range for Nav1.7. |
| Development Status | Has completed Phase 1 clinical trials. Currently in a Phase 2 study for infantile episodic limb pain syndrome.[1] | Completed a Phase 1 clinical trial, but development appears to be discontinued (B1498344).[2] |
Biochemical Profile and Potency
This compound and GDC-0310 exhibit distinct inhibitory profiles against voltage-gated sodium channels. This compound acts as a triple blocker, targeting Nav1.7, Nav1.8, and Nav1.9, all of which are strongly implicated in pain signaling.[3][4][5][6] In contrast, GDC-0310 is a highly potent and selective inhibitor of Nav1.7.[7]
Table 1: Comparative Inhibitory Activity (IC50)
| Nav Channel Subtype | This compound (ANP-230) IC50 | GDC-0310 IC50 |
| hNav1.7 | 7.1 µM[4][5] | 0.6 nM[8] |
| hNav1.8 | 11.4 µM[4][5] | Not reported |
| hNav1.9 | 6.7 µM[4][5] | Not reported |
| hNav1.1 | Low activity | 202 nM[8] |
| hNav1.2 | Low activity | 38 nM[8] |
| hNav1.4 | Low activity | 3.4 nM[8] |
| hNav1.5 (cardiac) | Low inhibitory activity[9] | 551 nM[8] |
| hNav1.6 | Low activity | 198 nM[8] |
Mechanism of Action
Both molecules exert their analgesic effects by blocking the influx of sodium ions through Nav channels in peripheral sensory neurons. This inhibition dampens the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system. The differing selectivity profiles, however, suggest distinct therapeutic strategies. This compound's broad-spectrum inhibition of three key pain-related channels may offer a more comprehensive blockade of nociceptive signaling.[6] GDC-0310's high selectivity for Nav1.7, a channel genetically validated as a critical initiator of pain signals, represents a more targeted approach.[10]
Preclinical Studies
Both this compound and GDC-0310 have demonstrated efficacy in animal models of neuropathic pain.
This compound (ANP-230): Preclinical studies in mouse models of neuropathic pain have shown that oral administration of this compound reduces thermal and mechanical hyperalgesia.[4] It has also been shown to reduce the excitability of rat dorsal root ganglion neurons in a concentration-dependent manner.[11]
GDC-0310: In a mouse model of inherited erythromelalgia, a pain disorder caused by a gain-of-function mutation in Nav1.7, GDC-0310 showed a concentration-dependent reduction in nociceptive events.
Experimental Protocols
Detailed experimental protocols for the preclinical studies are not fully available in the public domain. However, based on the literature, the following general methodologies are commonly employed:
-
In Vitro Electrophysiology (for IC50 determination):
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtypes of interest are typically used.
-
Method: Whole-cell patch-clamp electrophysiology is the gold standard for measuring ion channel activity.
-
Procedure: A voltage protocol is applied to the cells to elicit sodium currents. The test compound is then applied at various concentrations, and the inhibition of the sodium current is measured to determine the IC50 value. For GDC-0310, IC50 values were determined from sodium influx assays using a 4-parameter logistic model.
-
-
In Vivo Neuropathic Pain Models:
-
Model: The Chronic Constriction Injury (CCI) model in rodents (mice or rats) is a widely used model of neuropathic pain.
-
Procedure: This surgical model involves the loose ligation of the sciatic nerve, which leads to the development of pain-like behaviors.
-
Behavioral Assessments:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-painful stimulus.
-
Thermal Hyperalgesia: Assessed using methods like the Hargreaves test (radiant heat) or a cold plate test to measure the latency to paw withdrawal from a thermal stimulus.
-
-
Drug Administration: The test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Clinical Development
Both this compound and GDC-0310 have completed Phase 1 clinical trials to assess their safety, tolerability, and pharmacokinetics in healthy volunteers.
This compound: this compound has completed Phase 1 trials in the United States, the United Kingdom, and Japan.[12] One study (ISRCTN80154838) was a randomized, double-blind, placebo-controlled, 4-way crossover study investigating the pharmacodynamic effects of this compound using capsaicin (B1668287) and UVB-induced pain models in healthy male subjects. Another Phase 1 study (ISRCTN02543559) investigated the effect of single and repeated doses on renal function in healthy subjects. A Phase 1/2 trial is currently recruiting patients with infantile episodic limb pain.[7]
GDC-0310: GDC-0310 completed a Phase 1 trial (NCT02742779) in healthy volunteers.[8] However, its development appears to have been discontinued by Genentech.[2]
Experimental Protocols (Phase 1)
Detailed protocols for these Phase 1 trials are not fully available. However, based on the trial registrations, the general designs were as follows:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the standard for Phase 1 studies.
-
Participants: Healthy volunteers are typically enrolled.
-
Objectives:
-
Primary: To assess the safety and tolerability of single and multiple ascending doses of the investigational drug.
-
Secondary: To evaluate the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the drug.
-
-
Exploratory Endpoints (for this compound):
-
Capsaicin Model: Intradermal injection of capsaicin induces a localized burning sensation and hyperalgesia, allowing for the assessment of the drug's ability to reduce these pain responses.
-
UVB Model: Exposure to UVB radiation creates a sunburn-like inflammatory pain, which can also be used to evaluate the analgesic effects of the drug.
-
Summary and Future Perspectives
This compound and GDC-0310 represent two distinct approaches to targeting voltage-gated sodium channels for the treatment of neuropathic pain. GDC-0310's high potency and selectivity for Nav1.7 underscore the therapeutic hypothesis that specific blockade of this channel is sufficient for analgesia. However, its discontinuation suggests potential challenges, which could be related to efficacy, safety, or pharmacokinetic properties that are not publicly disclosed.
This compound's strategy of targeting three key pain-related Nav channels (Nav1.7, Nav1.8, and Nav1.9) offers a potentially broader and more robust mechanism of action. The ongoing clinical development of this compound, particularly in a genetically defined pain syndrome, will be crucial in validating this multi-target approach.
For researchers and drug developers, the progression of these and other Nav channel modulators provides valuable insights into the complexities of targeting this ion channel family. Future research will need to continue to explore the optimal balance between selectivity and broad-spectrum inhibition, as well as to identify patient populations most likely to respond to these targeted therapies. The development of more sophisticated preclinical models that better recapitulate the human pain experience will also be critical for the successful translation of these promising molecules into effective and safe analgesics.
References
- 1. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
- 2. tandfonline.com [tandfonline.com]
- 3. drpress.org [drpress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. JCI - Mechanism-based nonopioid analgesic targets [jci.org]
- 7. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcentral.com [medcentral.com]
- 10. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 11. researchgate.net [researchgate.net]
- 12. hra.nhs.uk [hra.nhs.uk]
Validating DSP-2230 Target Engagement in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
DSP-2230 (also known as ANP-230) is a novel small molecule inhibitor targeting the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are predominantly expressed in peripheral sensory neurons and are critical for the generation and propagation of pain signals. As such, they represent promising targets for the development of new analgesics for neuropathic pain. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data from preclinical animal models.
Executive Summary
This compound has demonstrated target engagement and analgesic efficacy in various animal models of neuropathic and inflammatory pain. It functions as a non-selective blocker of Nav1.7, Nav1.8, and Nav1.9, reducing neuronal hyperexcitability. While direct head-to-head comparative studies with other Nav channel blockers are limited, this guide consolidates available data to facilitate an informed assessment of its preclinical profile. The development of this compound has been discontinued, however, its preclinical data serves as a valuable reference for ongoing research in the field of non-opioid analgesics.
Data Presentation
In Vitro Potency of this compound
| Target | IC50 (μM) |
| Nav1.7 | 7.1 |
| Nav1.8 | 11.4 |
| Nav1.9 | 6.7 |
In Vivo Efficacy of this compound in a Mouse Model of Familial Episodic Pain Syndrome (R222S Mutant Mice)
-
Thermal Hyperalgesia (Hot Plate Test)
| Treatment | Dose (mg/kg, p.o.) | Latency to Paw Withdrawal (s) |
| Vehicle | - | ~5 |
| This compound | 10 | Increased latency (dose-dependent) |
| This compound | 30 | Significantly increased latency |
-
Mechanical Allodynia (von Frey Test)
| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) |
| Vehicle | - | ~0.4 |
| This compound | 10 | Increased threshold |
| This compound | 30 | Significantly increased threshold |
-
Effect on Dorsal Root Ganglion (DRG) Neuron Firing
| Treatment | Concentration (μM) | Effect |
| This compound | 3 | Reduced repetitive firing |
| This compound | 30 | Significantly suppressed repetitive firing |
Comparative In Vitro Data for Alternative Nav1.7 Inhibitors
| Compound | Target | IC50 (nM) |
| DWP-17061 | Nav1.7 | 31 |
| PF-05089771 | Nav1.7 | - |
Experimental Protocols
Hot Plate Test for Thermal Hyperalgesia
This test assesses the response to a thermal stimulus.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C. A transparent glass cylinder is used to confine the animal to the heated surface.
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Each mouse is individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, shaking, or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.
-
-
Data Analysis: The latency to respond is measured in seconds. An increase in latency indicates an analgesic effect.
Von Frey Test for Mechanical Allodynia
This test measures the sensitivity to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic monofilaments that exert a specific force when bent. The animals are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of their paws.
-
Procedure:
-
Mice are acclimated to the testing chambers for at least 30 minutes before testing.
-
Starting with a filament of low force, the filament is applied perpendicularly to the mid-plantar surface of the hind paw until it buckles slightly.
-
The filament is held in place for 2-3 seconds.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a response, a filament with a lower force is used.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated in grams. An increase in the threshold indicates a reduction in mechanical sensitivity.
Mandatory Visualization
Caption: Mechanism of action of this compound in blocking pain signals.
References
Assessing the Pharmacodynamic Effects of DSP-2230 in Healthy Subjects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic effects of DSP-2230, an investigational voltage-gated sodium channel blocker, with established analgesics, pregabalin (B1679071) and ibuprofen (B1674241) lysine (B10760008), in healthy subjects. The information is based on preclinical data and the design of clinical trials aimed at evaluating its potential in pain management.
Introduction to this compound
This compound (also known as ANP-230) is an orally active, selective inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are predominantly expressed in peripheral sensory neurons and are considered crucial targets for the treatment of neuropathic pain.[3] By blocking these channels, this compound is expected to reduce the generation and propagation of pain signals.[2][4] Phase 1 clinical trials have been completed to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[4][5]
Comparative Pharmacodynamics
A key clinical trial was designed to directly compare the pharmacodynamic effects of this compound against placebo, pregabalin, and ibuprofen lysine in healthy male subjects using experimental pain models.[6] While the specific quantitative results of this head-to-head comparison are not publicly available, this guide outlines the methodologies employed and presents the known pharmacodynamic profiles of each compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Human Nav1.7 | 7.1[1][2] |
| Human Nav1.8 | 11.4[1][2] |
| Human Nav1.9 | 6.7[1][2] |
Experimental Protocols in Healthy Volunteers
A randomized, double-blind, placebo-controlled, four-way crossover study was designed to investigate the pharmacodynamic effects of this compound.[6] The study consisted of two parts, each utilizing a different experimental pain model.
Part 1: Intradermal Capsaicin (B1668287) Model
This model is used to induce a localized "neurogenic" inflammation, characterized by pain, flare (redness), and increased sensitivity (hyperalgesia and allodynia), mimicking aspects of neuropathic pain.[6][7]
-
Objective: To assess the analgesic and anti-hyperalgesic effects of this compound compared to pregabalin and placebo.[6]
-
Methodology:
-
Healthy male subjects receive a single oral dose of this compound, pregabalin, or placebo.
-
An intradermal injection of capsaicin is administered to the skin.[6]
-
Endpoints:
-
Subjective pain rating using a Visual Analogue Scale (VAS).[8]
-
Area of punctate hyperalgesia (increased pain from a sharp stimulus).[8]
-
Area of brush-evoked allodynia (pain from a normally non-painful stimulus).[8]
-
Area and intensity of vascular flare (redness) measured by laser Doppler flowmetry.[8]
-
-
Part 2: Ultraviolet B (UVB) Radiation Model
This model induces a localized inflammatory response similar to sunburn, causing erythema (redness) and hyperalgesia.[9] It is a reliable method for testing the efficacy of anti-inflammatory and analgesic drugs.[9][10]
-
Objective: To evaluate the anti-inflammatory and analgesic properties of this compound compared to ibuprofen lysine and placebo.[6]
-
Methodology:
Comparator Profiles
Table 2: Comparison of this compound and Alternative Analgesics
| Feature | This compound | Pregabalin | Ibuprofen Lysine |
| Mechanism of Action | Selective blocker of Nav1.7, Nav1.8, and Nav1.9 voltage-gated sodium channels.[1][2] | Binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing neurotransmitter release.[11] | Non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis.[12] |
| Primary Therapeutic Target | Peripheral sensory neurons.[3] | Central and peripheral nervous system.[11] | Peripheral and central sites of inflammation.[12] |
| Expected Effect in Capsaicin Model | Reduction of pain, hyperalgesia, and flare. | Reduction of pain and hyperalgesia.[13] | Minimal effect expected. |
| Expected Effect in UVB Model | Reduction of erythema and hyperalgesia. | Minimal effect expected. | Reduction of erythema and hyperalgesia.[6] |
| Formulation | Oral suspension.[8] | Oral capsules.[11] | Oral capsules.[6] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action in Pain Signaling
Caption: Mechanism of this compound in blocking pain signal transmission.
Diagram 2: Experimental Workflow for the Capsaicin Pain Model
References
- 1. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drpress.org [drpress.org]
- 4. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 5. tandfonline.com [tandfonline.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. A new human experimental pain model: the heat/capsaicin sensitization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isrctn.com [isrctn.com]
- 9. The UVB cutaneous inflammatory pain model: a reproducibility study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of the Simplified UVB Model to Assess the Pharmacodynamics of Analgesics in Healthy Human Volunteers | CHIMIA [chimia.ch]
- 11. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 12. What is the mechanism of Ibuprofen Lysine? [synapse.patsnap.com]
- 13. A data science approach to the selection of most informative readouts of the human intradermal capsaicin pain model to assess pregabalin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
DSP-2230: A Novel Sodium Channel Blocker in Neuropathic Pain Treatment Landscape
For Immediate Release
This guide provides a comparative analysis of the investigational drug DSP-2230 (also known as ANP-230) against established first-line treatments for neuropathic pain. While comprehensive Phase I/II clinical trial data for this compound in broad neuropathic pain populations is not yet publicly available, this document summarizes the existing knowledge on its mechanism of action and preclinical findings, alongside a detailed review of the clinical efficacy and safety of current standard-of-care medications, including pregabalin (B1679071), gabapentin, and duloxetine (B1670986). This guide is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the evolving landscape of neuropathic pain therapeutics.
Introduction to this compound
This compound is an investigational small molecule being developed for the treatment of neuropathic pain.[1] It functions as a selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[2][3][4] These channels are predominantly expressed in peripheral sensory neurons and are considered crucial targets in pain signaling pathways.[3] Preclinical studies have suggested that by targeting these specific sodium channels, this compound may offer analgesic effects with a reduced risk of central nervous system and cardiovascular side effects commonly associated with other neuropathic pain medications.[3][4]
Phase I clinical trials for this compound have been completed in the United States, the United Kingdom, and Japan to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[5][6] One Phase I study employed experimental pain models using capsaicin (B1668287) and UVB radiation to evaluate the drug's pharmacodynamic effects, with pregabalin and ibuprofen (B1674241) lysine (B10760008) as active comparators.[7][8] Currently, a Phase 1/2 clinical trial is underway in Japan to evaluate the safety and efficacy of ANP-230 in patients with familial infantile episodic limb pain, a rare pain disorder.[4][9] As of this publication, quantitative results from the Phase I/II trials in broader neuropathic pain indications have not been publicly disclosed.
Comparative Analysis: this compound vs. First-Line Neuropathic Pain Treatments
The following tables provide a comparative overview of this compound's known characteristics against the well-established first-line treatments for neuropathic pain: pregabalin, gabapentin, and duloxetine. The data for the comparator drugs are derived from extensive clinical trials and meta-analyses.
Table 1: Mechanism of Action and Dosing
| Feature | This compound (ANP-230) | Pregabalin | Gabapentin | Duloxetine |
| Mechanism of Action | Selective blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9[2][3][4] | Binds to the alpha-2-delta subunit of voltage-gated calcium channels | Binds to the alpha-2-delta subunit of voltage-gated calcium channels | Serotonin and Norepinephrine Reuptake Inhibitor (SNRI)[10] |
| Typical Dosing | Under investigation | 150-600 mg/day, divided into 2-3 doses[11][12] | 1200-3600 mg/day, divided into 3 doses[2][13] | 60-120 mg/day, once daily[14] |
| Administration | Oral[1] | Oral | Oral | Oral |
Table 2: Clinical Efficacy in Neuropathic Pain
| Efficacy Endpoint | This compound (ANP-230) | Pregabalin | Gabapentin | Duloxetine |
| ≥50% Pain Reduction (Diabetic Peripheral Neuropathy) | Data not available | ~29-50% of patients[12] | 38% of patients (at ≥1200 mg/day)[2] | 45.6% of patients[15] |
| ≥30% Pain Reduction (Diabetic Peripheral Neuropathy) | Data not available | Data available, shows significant improvement over placebo[11] | 52% of patients (at ≥1200 mg/day)[2][13] | 64.5% of patients[15] |
| ≥50% Pain Reduction (Postherpetic Neuralgia) | Data not available | 26-50% of patients | 32% of patients (at ≥1200 mg/day)[2][13] | Not a primary indication |
| Time to Onset of Pain Relief | Data not available | Dose-dependent, as early as 4 days at 600 mg/day[11] | Not specified in provided results | Significant pain reduction observed within the first week of treatment |
Table 3: Common Adverse Events
| Adverse Event Profile | This compound (ANP-230) | Pregabalin | Gabapentin | Duloxetine |
| Common Side Effects | Data from patient trials not publicly available. Preclinical data suggests low CNS and cardiovascular side effects.[3][4] | Dizziness, somnolence, peripheral edema, weight gain, dry mouth[16] | Dizziness, somnolence, ataxia, fatigue | Nausea, dry mouth, somnolence, fatigue, dizziness, constipation[15] |
| Discontinuation due to Adverse Events | Data not available | Significantly higher than placebo[16] | Similar to placebo in some studies | Dose-dependent, more common at higher doses |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The therapeutic rationale for this compound is based on its selective inhibition of sodium channels critical for pain signal transmission.
Caption: Mechanism of action of this compound in inhibiting pain signaling.
Experimental Workflow of a Phase I Pharmacodynamic Study
The following diagram illustrates a typical workflow for a Phase I study designed to assess the pharmacodynamic effects of an investigational pain drug using an experimental pain model.
Caption: Workflow of a Phase I pharmacodynamic study for a novel analgesic.
Experimental Protocols
Detailed protocols for the this compound clinical trials are not fully public. However, information from trial registries provides an outline of the methodologies used in the Phase I studies.
Phase I Safety, Tolerability, and Pharmacokinetics Study (Based on ISRCTN07951717) [5]
-
Study Design: A three-part, randomized, double-blind, placebo-controlled, escalating dose study in healthy male and female volunteers.
-
Part 1 (Single Ascending Dose): Participants received a single oral dose of this compound or placebo in a fasted state. Doses were escalated in subsequent cohorts.
-
Part 2 (Food Effect): An open-label, two-way crossover study to assess the effect of food on the pharmacokinetics of this compound.
-
Part 3 (Multiple Ascending Dose): Participants received multiple oral doses of this compound or placebo for up to 14 days.
-
Primary Outcome Measures: Assessment of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Secondary Outcome Measures: Characterization of the plasma and urinary pharmacokinetic profiles of this compound and its metabolites.
Phase I Pharmacodynamic Study in Experimental Pain Models (Based on ISRCTN80154838) [7][8]
-
Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study in healthy male subjects.
-
Part 1 (Capsaicin Model):
-
Pain Induction: Intradermal injection of capsaicin to induce localized pain, hyperalgesia, and allodynia.
-
Interventions: Single oral doses of this compound, placebo, and pregabalin (positive control).
-
Outcome Measures: Assessments of pain intensity, area of hyperalgesia, and flare.
-
-
Part 2 (UVB Model):
-
Pain Induction: Exposure to ultraviolet B (UVB) radiation to induce a localized sunburn-like inflammatory pain.
-
Interventions: Single oral doses of this compound, placebo, and ibuprofen lysine (positive control).
-
Outcome Measures: Assessments of pain thresholds to heat and mechanical stimuli.
-
Conclusion
This compound represents a targeted approach to neuropathic pain management by selectively inhibiting Nav1.7, Nav1.8, and Nav1.9 sodium channels. While preclinical data and the mechanism of action are promising for a potentially improved safety profile, a comprehensive evaluation of its clinical efficacy and safety awaits the public release of Phase I/II trial results. In the interim, established first-line agents such as pregabalin, gabapentin, and duloxetine remain the cornerstones of neuropathic pain treatment, supported by a large body of clinical evidence. Continued research and data transparency for emerging therapies like this compound are crucial for advancing the treatment paradigm for patients suffering from neuropathic pain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gabapentin for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 5. isrctn.com [isrctn.com]
- 6. isrctn.com [isrctn.com]
- 7. ISRCTN [isrctn.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain - AdisInsight [adisinsight.springer.com]
- 10. Duloxetine - Wikipedia [en.wikipedia.org]
- 11. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 13. cochranelibrary.com [cochranelibrary.com]
- 14. Efficacy and safety of duloxetine in painful diabetic peripheral neuropathy: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pregabalin + Duloxetine for Peripheral Neuropathy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. bmjopen.bmj.com [bmjopen.bmj.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for DSP-2230
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of investigational drugs like DSP-2230 is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, its chemical structure provides the necessary information to establish a safe and compliant disposal protocol. This compound, with the chemical formula C20H20F3N5O2, is a complex molecule containing a trifluoromethyl group and a pyridine (B92270) ring, classifying it as a halogenated heterocyclic organic compound.
Core Principle: Treat as Hazardous Waste
Given its chemical nature as a novel investigational compound with biological activity, all materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1][2] Cross-contamination with non-hazardous waste streams must be strictly avoided.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | A fully-buttoned laboratory coat. |
| Respiratory | All handling and preparation for disposal should be conducted in a certified chemical fume hood.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a systematic procedure to ensure safety and compliance with institutional and local regulations.
-
Segregation: All waste containing this compound must be segregated at the point of generation. This includes unused solid compound, experimental solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials from spills.[1] This waste should be kept separate from other waste streams, particularly non-hazardous trash.[1]
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste and contaminated disposables in a designated, robust, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[3] It is crucial not to mix incompatible chemicals.[4] For instance, halogenated organic waste should generally be collected separately from non-halogenated solvents.[2]
-
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[5] The date of waste accumulation should also be included.[4]
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.[4] This area should provide secondary containment to mitigate spills.[6]
-
Professional Disposal: The final disposal of this compound waste must be managed by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[5][7] Never discharge chemical waste down the drain or dispose of it in the regular trash.[8] For compounds like this compound containing fluorine and nitrogen, high-temperature incineration in a facility equipped with afterburners and scrubbers is the standard disposal method to prevent the release of toxic gases.[7][9]
-
Decontamination: All non-disposable laboratory equipment that has come into contact with this compound must be thoroughly decontaminated. This can be achieved by rinsing with a suitable solvent, followed by washing with soap and water. The solvent rinsate and cleaning materials must also be collected and disposed of as hazardous waste.[1] Empty containers that held the pure compound should be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be considered for regular disposal or recycling.[10]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the principles of chemical waste management provide a clear framework. The procedures outlined above are derived from standard laboratory safety practices for handling and disposing of hazardous organic compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound from the point of generation to its final disposition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. google.com [google.com]
- 5. benchchem.com [benchchem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. benchchem.com [benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
